1-(Tetrahydro-2H-pyran-2-yl)pyrazole-4-boronic acid
Description
Properties
IUPAC Name |
[1-(oxan-2-yl)pyrazol-4-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BN2O3/c12-9(13)7-5-10-11(6-7)8-3-1-2-4-14-8/h5-6,8,12-13H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRMZVBYTGLUGDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(N=C1)C2CCCCO2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00681550 | |
| Record name | [1-(Oxan-2-yl)-1H-pyrazol-4-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00681550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256345-68-2 | |
| Record name | [1-(Oxan-2-yl)-1H-pyrazol-4-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00681550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-(Tetrahydro-2H-pyran-2-yl)pyrazole-4-boronic acid synthesis protocol
An In-Depth Technical Guide to the Synthesis of 1-(Tetrahydro-2H-pyran-2-yl)pyrazole-4-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and detailed protocols for the synthesis of this compound, a valuable building block in medicinal chemistry and drug development. The synthesis is presented in two key stages: the protection of 4-pyrazoleboronic acid pinacol ester with 3,4-dihydro-2H-pyran, followed by the deprotection of the resulting pinacol ester to yield the target boronic acid.
Part 1: Synthesis of 1-(2-Tetrahydropyranyl)-1H-pyrazole-4-boronic acid pinacol ester
The initial step involves the protection of the pyrazole nitrogen of 4-pyrazoleboronic acid pinacol ester with a tetrahydropyranyl (THP) group. This is achieved through an acid-catalyzed reaction with 3,4-dihydro-2H-pyran.
Experimental Protocol
To a solution of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (10.0 g, 51.5 mmol) in toluene (200 mL), 3,4-dihydro-2H-pyran (5.6 g, 67 mmol) and trifluoroacetic acid (1.17 g, 10.3 mmol) are added.[1] The reaction mixture is then heated to 90 °C and maintained at this temperature for 2 hours.[1] After the reaction is complete, it is cooled to room temperature. The mixture is then partitioned between ethyl acetate (200 mL) and a saturated aqueous solution of sodium bicarbonate (100 mL). The aqueous layer is further extracted with ethyl acetate (100 mL). The organic layers are combined, washed with a saturated aqueous sodium chloride solution (100 mL), and dried over anhydrous sodium sulfate.[1] After filtration, the solvent is removed under reduced pressure. The resulting crude product is purified by silica gel column chromatography, eluting with a gradient of 10% to 50% ethyl acetate in petroleum ether, to yield the final product as a white solid.[1]
Quantitative Data
| Reagent/Product | Molecular Formula | Amount (g) | Moles (mmol) | Volume (mL) | Other |
| 4-Pyrazoleboronic acid pinacol ester | C9H15BN2O2 | 10.0 | 51.5 | - | Starting Material |
| 3,4-Dihydro-2H-pyran | C5H8O | 5.6 | 67 | - | Reagent |
| Trifluoroacetic acid | C2HF3O2 | 1.17 | 10.3 | - | Catalyst |
| Toluene | C7H8 | - | - | 200 | Solvent |
| 1-(2-Tetrahydropyranyl)-1H-pyrazole-4-boronic acid pinacol ester | C14H23BN2O3 | 13.4 | 48.2 | - | Product (94% Yield)[1] |
Synthesis Workflow: Pinacol Ester Formation
Caption: Synthesis of the THP-protected pyrazole boronic acid pinacol ester.
Part 2: Deprotection to this compound
The final step is the hydrolysis of the pinacol ester to the desired boronic acid. This can be achieved under acidic conditions.
Experimental Protocol
The 1-(2-Tetrahydropyranyl)-1H-pyrazole-4-boronic acid pinacol ester is dissolved in a suitable solvent such as ether. Diethanolamine is added to the solution to form the corresponding diethanolamine boronate salt, which precipitates and can be isolated by filtration. This intermediate is then treated with an aqueous acid solution (e.g., 0.1 M HCl) for a short period (e.g., 20 minutes) to hydrolyze the boronate and yield the final this compound. The product can then be extracted into an organic solvent and isolated after removal of the solvent.
Quantitative Data (Illustrative)
| Reagent/Product | Molecular Formula | Amount (g) | Moles (mmol) | Volume (mL) | Other |
| 1-(THP)-pyrazole-4-boronic acid pinacol ester | C14H23BN2O3 | 1.0 | 3.59 | - | Starting Material |
| Diethanolamine | C4H11NO2 | 0.38 | 3.59 | - | Reagent |
| 0.1 M HCl | HCl | - | - | As needed | Reagent |
| 1-(THP)pyrazole-4-boronic acid | C8H13BN2O3 | - | - | - | Product |
Synthesis Workflow: Deprotection to Boronic Acid
Caption: Deprotection of the pinacol ester to the final boronic acid.
Alternative Synthesis Route: Lithiation-Borylation
An alternative approach to the synthesis of pyrazole boronic acids involves the regioselective lithiation of a protected pyrazole, followed by borylation. For instance, a 1-substituted pyrazole can be treated with a strong base like n-butyllithium at low temperatures (-78 °C) to deprotonate the 5-position. Subsequent quenching with a borate ester, such as triisopropyl borate, followed by acidic workup, can yield the corresponding pyrazole-5-boronic acid. While this method typically yields the 5-substituted isomer, modifications to the starting materials and reaction conditions could potentially be employed to favor the formation of the 4-boronic acid derivative. This route may be advantageous when the desired substitution pattern is not readily accessible through other means.
References
An In-depth Technical Guide to 1-(Tetrahydro-2H-pyran-2-yl)pyrazole-4-boronic acid (CAS: 1256345-68-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-(Tetrahydro-2H-pyran-2-yl)pyrazole-4-boronic acid, a key building block in modern medicinal chemistry and organic synthesis. This document details its chemical and physical properties, provides experimental protocols for its synthesis and application, and outlines its significance in the development of novel therapeutics.
Core Compound Properties
This compound is a stable derivative of pyrazole-4-boronic acid, where the tetrahydropyranyl (THP) group serves as a protecting group for the pyrazole nitrogen. This protection enhances the compound's stability and handling characteristics, making it a versatile reagent in a variety of chemical transformations.
| Property | Value | Source(s) |
| CAS Number | 1256345-68-2 | [1][2][3] |
| Molecular Formula | C₈H₁₃BN₂O₃ | [1][2][4] |
| Molecular Weight | 196.01 g/mol | [1][2][4] |
| Appearance | White powder | |
| Purity | ≥ 98% | |
| Predicted Density | 1.34 ± 0.1 g/cm³ | [1] |
| Predicted Boiling Point | 426.5 ± 55.0 °C | [1] |
| Moisture Content | ≤ 0.005% | |
| Total Impurities | ≤ 1% |
Synthesis and Experimental Protocols
The primary route to this compound involves the protection of a pyrazole-4-boronic acid derivative. While direct synthesis of the boronic acid is less commonly documented, the synthesis of its stable pinacol ester is well-established, followed by hydrolysis to the desired boronic acid.
Experimental Protocol 1: Synthesis of 1-(Tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (Pinacol Ester)
This protocol is adapted from established procedures for the THP protection of pyrazoles.
Materials:
-
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
-
3,4-Dihydro-2H-pyran
-
Trifluoroacetic acid (TFA)
-
Toluene
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole in toluene, add 3,4-dihydro-2H-pyran and a catalytic amount of trifluoroacetic acid.
-
Heat the reaction mixture at 90°C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 1-(Tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.
Experimental Protocol 2: Hydrolysis of the Pinacol Ester to this compound
This is a general procedure for the deprotection of pinacol boronate esters.[5][6][7][8]
Materials:
-
1-(Tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
-
Methanol
-
Silica gel
-
Hexane
-
Ethyl acetate
Procedure:
-
Dissolve the pinacol ester in methanol.
-
Add silica gel to the solution.
-
Stir the mixture at room temperature for 24 hours.
-
Filter the mixture to remove the silica gel.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.
Applications in Suzuki-Miyaura Cross-Coupling Reactions
This compound is a valuable reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of C-C bonds. This reaction is instrumental in the synthesis of complex molecules, particularly in the field of drug discovery, where the pyrazole moiety is a common pharmacophore.
General Experimental Protocol for Suzuki-Miyaura Coupling
The following is a representative protocol for the coupling of this compound with an aryl halide.[9][10][11][12]
Materials:
-
This compound (1.1 equivalents)
-
Aryl halide (e.g., aryl bromide) (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., Na₂CO₃, 2.5 equivalents)
-
Solvent system (e.g., 1,4-dioxane/water, 4:1)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a Schlenk tube, combine the this compound, aryl halide, palladium catalyst, and base.
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system.
-
Seal the tube and heat the reaction mixture at 90°C with stirring for 6-12 hours, monitoring by TLC.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Visualizing the Workflow and Chemical Logic
To better illustrate the synthetic and application pathways of this compound, the following diagrams have been generated using Graphviz.
Caption: Synthetic workflow for the preparation and application of the title compound.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Safety and Handling
This compound should be handled in a well-ventilated area by trained professionals. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. Store the compound in a tightly sealed container in a cool, dry place.
This technical guide serves as a foundational resource for researchers and scientists working with this compound. The provided data and protocols are intended to facilitate its effective use in the synthesis of novel chemical entities with potential applications in drug discovery and materials science.
References
- 1. chembk.com [chembk.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. 1256345-68-2 | 1-(Tetrahydro-pyran-2-YL)-1H-pyrazole-4-boronic acid - Capot Chemical [capotchem.com]
- 4. This compound | C8H13BN2O3 | CID 53216299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions [escholarship.org]
- 7. Boronic acid synthesis by hydrolysis [organic-chemistry.org]
- 8. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. tcichemicals.com [tcichemicals.com]
A Technical Guide to 1-(Tetrahydro-2H-pyran-2-yl)pyrazole-4-boronic acid: Synthesis, Properties, and Applications in Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 1-(tetrahydro-2H-pyran-2-yl)pyrazole-4-boronic acid, a key building block in medicinal chemistry. This document details its physicochemical properties, provides comprehensive experimental protocols for its synthesis, and explores its application in the development of kinase inhibitors for targeted therapies.
Core Data Summary
The key quantitative data for this compound and its immediate precursor are summarized in the table below for easy reference and comparison.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C₈H₁₃BN₂O₃ | 196.01 | 1256345-68-2 |
| 1-(Tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | C₁₄H₂₃BN₂O₃ | 278.16 | 1003846-21-6 |
Experimental Protocols
The synthesis of this compound is typically achieved through a two-step process involving the formation of its pinacol ester derivative followed by hydrolysis. The tetrahydropyranyl (THP) group serves as a protecting group for the pyrazole nitrogen.
Step 1: Synthesis of 1-(Tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
This procedure is adapted from established methods for the N-protection of pyrazoles and subsequent borylation.
Materials:
-
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
-
3,4-Dihydro-2H-pyran (DHP)
-
Trifluoroacetic acid (TFA) or p-Toluenesulfonic acid (pTSA)
-
Toluene
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole in toluene, add 3,4-dihydro-2H-pyran.
-
Add a catalytic amount of trifluoroacetic acid or p-toluenesulfonic acid to the mixture.
-
Heat the reaction mixture at an elevated temperature (e.g., 90 °C) and monitor the reaction progress by thin-layer chromatography (TLC).[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 1-(tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole as a solid.[1]
Step 2: Hydrolysis to this compound
This step involves the acidic hydrolysis of the pinacol ester and the deprotection of the THP group.
Materials:
-
1-(Tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
-
Aqueous solution of a strong acid (e.g., hydrochloric acid or trifluoroacetic acid)
-
Organic solvent (e.g., acetone or tetrahydrofuran)
-
Dichloromethane
Procedure:
-
Dissolve the pinacol ester in a suitable organic solvent.
-
Add an aqueous solution of a strong acid. The THP group is labile under acidic conditions.[2][3]
-
Stir the reaction mixture at room temperature. The progress of the hydrolysis can be monitored by techniques such as HPLC.
-
Once the reaction is complete, neutralize the mixture carefully.
-
Extract the product with an appropriate organic solvent like dichloromethane.
-
Dry the organic layer, filter, and concentrate to obtain the desired this compound.
Applications in Drug Discovery: A Focus on Kinase Inhibition
The pyrazole scaffold is a privileged structure in medicinal chemistry, frequently found in kinase inhibitors.[4][5] Boronic acids, in turn, are valuable intermediates in the synthesis of complex organic molecules through cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[6] The title compound, this compound, serves as a versatile building block for introducing the pyrazole moiety into potential drug candidates targeting various protein kinases.
Protein kinases play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and differentiation. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Therefore, kinase inhibitors are a major focus of modern drug discovery. Pyrazole derivatives have been successfully developed as inhibitors of several important kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR-2), and c-Jun N-terminal Kinase (JNK).[7][8]
Logical Workflow for Drug Discovery using Pyrazole Boronic Acids
The following diagram illustrates a typical workflow in a drug discovery program utilizing a pyrazole boronic acid building block.
Signaling Pathway Inhibition by Pyrazole Derivatives
The diagram below illustrates how pyrazole-based inhibitors can block key signaling pathways implicated in cancer, such as the EGFR and VEGFR pathways, which are critical for tumor growth and angiogenesis.
References
- 1. 1-(2-Tetrahydropyranyl)-1H-pyrazole-4-boronic acid pinacol ester synthesis - chemicalbook [chemicalbook.com]
- 2. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. nbinno.com [nbinno.com]
- 7. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 8. Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide: Solubility Profile of 1-(Tetrahydro-2H-pyran-2-yl)pyrazole-4-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility characteristics of 1-(Tetrahydro-2H-pyran-2-yl)pyrazole-4-boronic acid. A comprehensive search of publicly available data reveals a lack of specific quantitative solubility measurements for this compound. Consequently, this document provides a detailed overview of general solubility trends for analogous boronic acids, outlines robust experimental protocols for determining solubility, and presents relevant information on its commonly available pinacol ester derivative. This guide is intended to equip researchers with the foundational knowledge and methodologies required to assess the solubility of this compound for applications in drug discovery and development.
Introduction
This compound is a heterocyclic organic compound of interest in medicinal chemistry and synthetic organic chemistry. The pyrazole moiety is a common scaffold in pharmacologically active molecules, and the boronic acid functional group makes it a versatile building block, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Understanding the solubility of this compound is critical for its effective use in reaction optimization, purification, formulation, and biological screening.
Physicochemical Properties
Basic physicochemical properties of this compound have been computed and are available in public databases.
| Property | Value | Source |
| Molecular Formula | C8H13BN2O3 | [1] |
| Molecular Weight | 196.01 g/mol | |
| IUPAC Name | [1-(oxan-2-yl)pyrazol-4-yl]boronic acid | [1] |
| CAS Number | 1256345-68-2 | [1] |
Solubility of Boronic Acids: General Trends
Due to the absence of specific data for the title compound, the solubility behavior of similar boronic acids, such as phenylboronic acid, can provide valuable insights. The solubility of boronic acids is influenced by the nature of the organic substituent and the solvent.
Boronic acids can undergo dehydration to form cyclic anhydrides known as boroxines, which can complicate solubility studies.[2] Generally, their solubility in organic solvents follows these trends:
The introduction of functional groups, such as the isobutoxy group in isobutoxyphenylboronic acid, generally increases solubility in most organic solvents compared to the parent phenylboronic acid.[2][5]
This compound Pinacol Ester
A common derivative of boronic acids is the pinacol ester, which is often used in synthesis due to its stability and ease of handling. Information on the pinacol ester of the title compound is more readily available.
| Property | Value | Source |
| Product Name | 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-boronic acid pinacol ester | [6] |
| CAS Number | 1003846-21-6 | [6][7] |
| Molecular Formula | C14H23BN2O3 | [6] |
| Molecular Weight | 278.16 g/mol | [6] |
| Form | Solid |
The pinacol ester of phenylboronic acid generally shows better solubility than the parent acid in a range of organic solvents.[3][4]
Experimental Protocols for Solubility Determination
To obtain quantitative solubility data for this compound, established experimental methods can be employed. The dynamic (synthetic) method and the shake-flask method are two common approaches.
Dynamic Method
This method involves observing the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.[8]
Principle: A mixture of the solute and solvent of a known composition is heated at a constant rate with stirring. The temperature at which the solution becomes clear (i.e., the last solid particles disappear) is recorded as the solubility temperature for that specific concentration.[2][9]
Apparatus:
-
Jacketed glass vessel
-
Thermostat bath
-
Stirrer
-
Luminance probe or laser beam for turbidity measurement
-
Calibrated thermometer
Procedure:
-
Sample Preparation: Accurately weigh a specific amount of this compound and the chosen solvent into the glass vessel.[8]
-
Heating and Observation: Place the vessel in the thermostat bath and begin stirring. Increase the temperature of the bath slowly and at a constant rate (e.g., 0.1-0.5 °C/min).[8]
-
Turbidity Measurement: Continuously monitor the turbidity of the mixture.[8]
-
Determination of Dissolution Temperature: Record the temperature at which the solution becomes completely clear.[8]
-
Data Collection: Repeat the measurement with different compositions of solute and solvent to construct a solubility curve.[8]
Thermodynamic (Shake-Flask) Method
This method determines the equilibrium solubility of a compound in a solvent at a constant temperature.
Principle: An excess amount of the solid compound is agitated in a solvent for a prolonged period to ensure equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured.
Apparatus:
-
Vials with screw caps
-
Constant temperature shaker or agitator
-
Centrifuge
-
Analytical instrumentation for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the solvent.
-
Equilibration: Seal the vial and place it in a constant temperature shaker for an extended period (typically 24-48 hours) to reach equilibrium. It is crucial that excess solid remains.
-
Phase Separation: Centrifuge the vial to separate the solid from the supernatant.
-
Sample Analysis: Carefully withdraw an aliquot of the supernatant, dilute it if necessary, and measure the concentration of the dissolved compound using a suitable analytical method.
Visualizations
Experimental Workflow: Dynamic Solubility Determination
Caption: Workflow for the dynamic method of solubility determination.
Application Example: Suzuki-Miyaura Cross-Coupling Reaction
Caption: Generalized Suzuki-Miyaura cross-coupling reaction.
Conclusion
While direct quantitative solubility data for this compound is currently unavailable in public literature, this technical guide provides a comprehensive framework for researchers. By understanding the general solubility trends of boronic acids and employing the detailed experimental protocols outlined, scientists and drug development professionals can effectively determine the solubility of this compound in various solvents. This information is crucial for advancing its application in organic synthesis and medicinal chemistry, facilitating the development of novel therapeutics and other advanced materials. The provided workflows and contextual diagrams serve as practical tools for planning and executing solubility studies and subsequent synthetic applications.
References
- 1. This compound | C8H13BN2O3 | CID 53216299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scbt.com [scbt.com]
- 7. 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-boronic acid pinacol ester, CasNo.1003846-21-6 Shanghai Finebiotech Co.,Ltd. China (Mainland) [tianfeng12.lookchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Technical Guide to the Synthesis and Application of Pyrazole Boronic Acids and Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole boronic acids and their corresponding esters have emerged as indispensable tools in modern organic synthesis and medicinal chemistry. The pyrazole motif is a privileged scaffold found in numerous biologically active compounds and approved pharmaceuticals, conferring desirable properties such as metabolic stability and potent target engagement.[1] The boronic acid or ester functionality provides a versatile handle for carbon-carbon and carbon-heteroatom bond formation, most notably through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This guide provides an in-depth overview of the primary synthetic routes to pyrazole boronic acids and esters, detailed experimental protocols, and insights into their application in drug discovery, with a focus on kinase inhibition.
Core Synthetic Methodologies
The synthesis of pyrazole boronic acids and esters can be broadly categorized into four main approaches: palladium-catalyzed Miyaura borylation, iridium-catalyzed C-H borylation, lithiation or Grignard-based borylation, and Suzuki-Miyaura cross-coupling. Each method offers distinct advantages concerning substrate scope, regioselectivity, and reaction conditions.
Palladium-Catalyzed Miyaura Borylation
This method involves the reaction of a halogenated pyrazole with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base. It is a widely used and robust method for accessing pyrazole boronic esters. A common strategy involves the use of an N-Boc protected 4-halopyrazole, which facilitates the reaction and subsequent deprotection to yield the desired product.
Iridium-Catalyzed C-H Borylation
A more atom-economical approach, iridium-catalyzed C-H borylation allows for the direct conversion of a C-H bond on the pyrazole ring to a boronic ester.[2] This method avoids the pre-functionalization required for other techniques. The regioselectivity is often governed by steric and electronic factors, with bulky N-substituents directing borylation to less hindered positions.[3]
Lithiation or Grignard-Based Borylation
This classical organometallic approach involves the deprotonation of a pyrazole C-H bond with a strong base (e.g., n-butyllithium) or the formation of a Grignard reagent from a halopyrazole. The resulting organometallic species is then quenched with a boron electrophile, such as triisopropyl borate or isopropoxyboronic acid pinacol ester, to furnish the boronic acid or ester.[4][5]
Suzuki-Miyaura Cross-Coupling
While primarily a method for utilizing boronic acids, the Suzuki-Miyaura reaction is also a key synthetic route to more complex substituted pyrazoles. In this context, a pre-formed pyrazole boronic acid or ester is coupled with an aryl or heteroaryl halide.[6] This reaction is fundamental to the application of these building blocks in drug discovery.
Quantitative Data Summary
The following tables summarize representative yields for the synthesis of pyrazole boronic esters and their subsequent application in Suzuki-Miyaura coupling reactions.
Table 1: Synthesis of Pyrazole Boronic Esters
| Starting Material | Method | Catalyst/Reagent | Product | Yield (%) | Reference |
| 1-Boc-4-iodopyrazole | Palladium-Catalyzed Borylation | PdCl₂(dppf), KOAc | 1-Boc-4-(pinacolato)pyrazole | 85.7 | [7] |
| Benzo[1,2-b:4,5-b']dithiophene | Iridium-Catalyzed C-H Borylation | [Ir(cod)OMe]₂, dtbpy | 2,6-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[1,2-b:4,5-b']dithiophene | 87 | [8] |
| 4-Bromo-1-methyl-1H-pyrazole | Lithiation-Borylation | n-BuLi, i-PrOBpin | 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester | High | [5] |
| N-Methyl-3-aminopyrazole | Diazotization, Iodination, Lithiation-Borylation | NaNO₂, KI, n-BuLi, i-PrOBpin | 1-Methyl-1H-pyrazole-3-boronic acid pinacol ester | Not specified |
Table 2: Suzuki-Miyaura Coupling of Pyrazole Boronic Acids/Esters
| Pyrazole Boronic Acid/Ester | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |
| Lithium triisopropyl 2-pyridylboronate | 3,5-(Bis-trifluoromethyl)bromobenzene | Pd₂dba₃, P(t-Bu)₂Me | 2-(3,5-Bis(trifluoromethyl)phenyl)pyridine | 82 | [9] |
| Lithium triisopropyl 2-pyridylboronate | 4-Bromoanisole | Pd₂dba₃, P(t-Bu)₂Me | 2-(4-Methoxyphenyl)pyridine | 74 | [9] |
| Lithium triisopropyl 2-pyridylboronate | 2-Bromotoluene | Pd₂dba₃, P(t-Bu)₂Me | 2-(o-Tolyl)pyridine | 85 | [9] |
| 3-(Trifluoromethyl)-1-phenyl-1H-pyrazol-5-ylboronic acid pinacol ester | 2-Bromopyridine | Pd(PPh₃)₄, K₂CO₃ | 2-(3-(Trifluoromethyl)-1-phenyl-1H-pyrazol-5-yl)pyridine | 85 | [4] |
| 3-(Trifluoromethyl)-1-phenyl-1H-pyrazol-5-ylboronic acid pinacol ester | 2-Bromothiophene | Pd(PPh₃)₄, K₂CO₃ | 2-(3-(Trifluoromethyl)-1-phenyl-1H-pyrazol-5-yl)thiophene | 75 | [4] |
Experimental Protocols
Protocol 1: Synthesis of 4-Pyrazole Boronic Acid Pinacol Ester via Palladium-Catalyzed Borylation and Deprotection
This two-step procedure is adapted from a patented method.[7]
Step 1: Synthesis of 1-Boc-4-pyrazoleboronic acid pinacol ester
-
To a reaction vessel, add 1-Boc-4-iodopyrazole (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and potassium acetate (1.5 equiv).
-
Add dioxane as the solvent.
-
De-gas the mixture with nitrogen or argon for 15-20 minutes.
-
Add [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.03 equiv).
-
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 1-Boc-4-pyrazoleboronic acid pinacol ester. A reported yield for a similar reaction is 85.7%.[7]
Step 2: Deprotection to 4-Pyrazole boronic acid pinacol ester
-
Place the 1-Boc-4-pyrazoleboronic acid pinacol ester in a round-bottom flask.
-
Heat the solid to a molten state at 140-180 °C until gas evolution (isobutylene and CO₂) ceases.
-
Cool the mixture to room temperature.
-
Add petroleum ether and stir the resulting slurry for 30 minutes.
-
Collect the solid product by suction filtration and dry under vacuum to yield pure 4-pyrazole boronic acid pinacol ester. A reported yield for this step is 80.2%.[7]
Protocol 2: Iridium-Catalyzed C-H Borylation of an Aromatic Substrate
This protocol is based on a general procedure for the Hartwig-Miyaura C-H borylation.[8]
-
In a glovebox or under an inert atmosphere, add (1,5-cyclooctadiene)(methoxy)iridium(I) dimer ([Ir(cod)OMe]₂) (0.025 mmol), 4,4'-di-tert-butyl-2,2'-bipyridyl (dtbpy) (0.05 mmol), and bis(pinacolato)diboron (4.0 mmol) to a dry reaction vessel.
-
Add dry, de-gassed cyclohexane (40 mL).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the pyrazole substrate (2.0 mmol).
-
Heat the reaction mixture to 80 °C and stir for 18 hours.
-
Cool the reaction to room temperature and quench with water.
-
Separate the layers and extract the aqueous phase with dichloromethane.
-
Combine the organic phases, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Wash the crude product with methanol to yield the purified borylated product. A representative yield for a similar reaction is 87%.[8]
Protocol 3: General Procedure for Suzuki-Miyaura Coupling of a Pyrazole Boronic Ester
This is a general protocol that may require optimization for specific substrates.[6]
-
To a reaction vessel, add the pyrazole boronic ester (1.0 equiv), the aryl or heteroaryl halide (1.2 equiv), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 equiv).
-
Add a solvent mixture, typically dioxane/water (4:1) or toluene/ethanol/water.
-
De-gas the mixture with nitrogen or argon for 15-20 minutes.
-
Add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv) or a pre-catalyst system like Pd₂(dba)₃ with a suitable phosphine ligand.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate.
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Applications in Drug Discovery: Targeting Kinase Signaling Pathways
Pyrazole-based structures are prominent in the design of kinase inhibitors due to their ability to form key hydrogen bond interactions within the ATP-binding pocket of these enzymes. The synthesis of diverse pyrazole libraries using the boronic acid intermediates described above is a cornerstone of modern drug discovery. Below are diagrams of key kinase signaling pathways targeted by pyrazole-containing drugs.
JAK-STAT Signaling Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors, playing a key role in immunity and hematopoiesis.[10] Dysregulation of this pathway is implicated in autoimmune diseases and cancers.[11][12]
References
- 1. Mitotic Checkpoint Kinase Mps1 Has a Role in Normal Physiology which Impacts Clinical Utility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]
- 8. TCI Practical Example: Hartwig-Miyaura C-H Borylation Using an Iridium Catalyst | TCI EUROPE N.V. [tcichemicals.com]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | JAK/STAT Signaling: Molecular Targets, Therapeutic Opportunities, and Limitations of Targeted Inhibitions in Solid Malignancies [frontiersin.org]
- 12. Therapeutic inhibition of the JAK-STAT pathway in the treatment of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Suzuki Coupling of 1-(Tetrahydro-2H-pyran-2-yl)pyrazole-4-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This reaction is particularly valuable in drug discovery and development for the synthesis of biaryl and heteroaryl structures, which are common motifs in biologically active molecules. 1-(Tetrahydro-2H-pyran-2-yl)pyrazole-4-boronic acid is a key building block that allows for the introduction of a protected pyrazole ring, a scaffold known for its diverse pharmacological activities.[1] The tetrahydro-2H-pyran (THP) group serves as a protecting group for the pyrazole nitrogen, which can be advantageous in certain synthetic strategies. This document provides detailed protocols and application notes for the Suzuki coupling of this compound.
Applications in Medicinal Chemistry
The pyrazole moiety is a prevalent feature in many therapeutic agents, and its derivatives are actively explored in drug discovery.[1] The Suzuki coupling of this compound is instrumental in the synthesis of complex molecules, including inhibitors of various protein kinases, which are crucial targets in oncology and inflammatory diseases.
A significant application of this protocol is in the synthesis of c-Jun N-terminal kinase (JNK) inhibitors. For instance, 4-pyrazole substituted pyrimidines have been identified as potent JNK3 inhibitors, a target for neurodegenerative diseases.[2][3] The synthesis of these inhibitors often involves a key Suzuki coupling step to introduce the pyrazole ring.[1][2]
General Experimental Workflow
The general workflow for a Suzuki-Miyaura coupling reaction involving this compound (or its pinacol ester) with an aryl halide is depicted below. The process involves the reaction of the boronic acid with an aryl halide in the presence of a palladium catalyst, a base, and a suitable solvent system.
Caption: General workflow for the Suzuki coupling reaction.
Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species. The key steps are oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the boronic acid (activated by the base), and reductive elimination to yield the final product and regenerate the Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling
This protocol is a generalized procedure adaptable for the coupling of this compound with various aryl or heteroaryl halides.
Materials:
-
This compound or its pinacol ester (1.0 - 1.5 equiv.)
-
Aryl/Heteroaryl halide (1.0 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst like XPhos Pd G2; 1-10 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃, Na₂CO₃; 2.0 - 3.0 equiv.)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)
-
Anhydrous solvents and reagents
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl/heteroaryl halide (1.0 equiv.), this compound (or its pinacol ester, 1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Add the solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).
-
Degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes, or by using the freeze-pump-thaw method.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours). Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Data Presentation: Reaction Conditions and Yields
The following tables summarize typical reaction conditions and yields for the Suzuki coupling of pyrazole derivatives, which can be used as a starting point for optimization.
Table 1: Suzuki Coupling of 4-Bromopyrazoles with Arylboronic Acids [4]
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | P1 (6-7) | K₃PO₄ (2.0) | Dioxane/H₂O | 100 | 24 | 86 |
| 2 | 4-Methoxyphenylboronic acid | P1 (6-7) | K₃PO₄ (2.0) | Dioxane/H₂O | 100 | 24 | 81 |
| 3 | 4-(Trifluoromethyl)phenylboronic acid | P1 (6-7) | K₃PO₄ (2.0) | Dioxane/H₂O | 100 | 24 | 61 |
| 4 | 2-Thiopheneboronic acid | P1 (6-7) | K₃PO₄ (2.0) | Dioxane/H₂O | 100 | 24 | 65 |
P1: XPhos-derived precatalyst.
Table 2: Optimization of Suzuki Coupling Conditions [5]
| Entry | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | K₃PO₄ | Toluene | 70-80 | 40 |
| 2 | Pd(PPh₃)₄ (5) | K₃PO₄ | Acetonitrile | 70-80 | 36 |
| 3 | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 70-80 | 60 |
| 4 | Pd(PPh₃)₄ (5) | Na₂CO₃ | 1,4-Dioxane | 70-80 | 55 |
| 5 | Pd(PPh₃)₄ (5) | Cs₂CO₃ | 1,4-Dioxane | 70-80 | 52 |
Application Example: Synthesis of a JNK3 Inhibitor Precursor
The Suzuki coupling of a pyrazole boronic acid derivative is a key step in the synthesis of potent JNK3 inhibitors. The following is an illustrative workflow for the synthesis of a 4-aryl-pyrazole, a core scaffold for such inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1 H- pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
Application Notes and Protocols for Palladium-Catalyzed Suzuki Reactions of Pyrazole Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the successful implementation of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions utilizing pyrazole boronic acids. This powerful carbon-carbon bond-forming reaction is instrumental in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science, where the pyrazole moiety is a common and valuable scaffold.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds.[1][2] It typically involves the reaction of an organoboron compound, such as a boronic acid, with an aryl or vinyl halide or triflate, catalyzed by a palladium(0) complex.[1][2] The reaction is favored for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of the reagents.[3] Pyrazole-containing biaryls are of significant interest in drug discovery and development due to their prevalence in biologically active compounds.[4][5][6]
However, the Suzuki-Miyaura coupling of nitrogen-containing heterocycles like pyrazoles can be challenging. The presence of the nitrogen atom can lead to catalyst inhibition or undesired side reactions.[4] Therefore, careful selection of the palladium catalyst, ligand, base, and reaction conditions is crucial for achieving high yields and purity of the desired products.
Catalytic Cycle and Workflow
The generally accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle consisting of three main steps: oxidative addition, transmetalation, and reductive elimination.[1]
A typical experimental workflow for setting up a pyrazole boronic acid Suzuki reaction is outlined below.
Data Presentation: Comparison of Catalytic Systems
The following tables summarize various palladium-catalyzed Suzuki coupling reactions of pyrazole derivatives found in the literature, providing a comparative overview of different catalysts, ligands, bases, and reaction conditions with their corresponding yields.
Table 1: Suzuki Coupling of 4-Bromopyrazoles with Arylboronic Acids
| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| P1 (XPhos precatalyst) | K₃PO₄ | Dioxane / H₂O | 100 | 24 | 61-86 | [4] |
| Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 2 | High | [7] |
| Pd₂(dba)₃ / P(t-Bu)₃ | KF | THF | Room Temp | - | - | [8] |
| Pd(OAc)₂ / PCy₃ | - | - | Room Temp | - | High | [2] |
Table 2: Suzuki Coupling of Other Pyrazole Derivatives
| Pyrazole Substrate | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pyrazole Triflates | Arylboronic Acids | Pd(dppf)Cl₂ | - | - | - | - | Good | [9] |
| 3-Bromopyrazole | Arylboronic Acids | P1 (XPhos precatalyst) | K₃PO₄ | Dioxane / H₂O | 100 | 24 | Good | [4] |
| Pyrazole-tethered phosphine ligand with Pd₂(dba)₃ | Phenylboronic Acid | - | Toluene | 80-85 | - | 70-80 | [10] |
Experimental Protocols
The following are detailed experimental protocols adapted from the literature for the Suzuki-Miyaura coupling of pyrazole boronic acids.
Protocol 1: General Procedure for the Coupling of Bromopyrazoles with Arylboronic Acids using an XPhos Precatalyst [4]
Materials:
-
Bromopyrazole (1.00 mmol)
-
Arylboronic acid (2.00 mmol)
-
XPhos Pd G2 (P1) precatalyst (6-7 mol%)
-
Potassium phosphate (K₃PO₄) (2.00 mmol)
-
Dioxane (4 mL)
-
Water (1 mL)
-
Inert atmosphere (Argon or Nitrogen)
-
Reaction vessel (e.g., Schlenk tube or sealed vial)
-
Magnetic stirrer and heating block or oil bath
Procedure:
-
To a clean and dry reaction vessel, add the bromopyrazole (1.00 mmol), arylboronic acid (2.00 mmol), XPhos Pd G2 precatalyst (6-7 mol%), and potassium phosphate (2.00 mmol).
-
Seal the reaction vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed dioxane (4 mL) and degassed water (1 mL) to the reaction vessel via syringe.
-
Stir the reaction mixture vigorously and heat to 100 °C in a preheated heating block or oil bath.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Protocol 2: Microwave-Assisted Suzuki Coupling in Aqueous Media [11]
Materials:
-
Aryl halide (e.g., 4'-bromoacetophenone) (1 mmol)
-
Arylboronic acid (e.g., phenylboronic acid) (1.3 mmol)
-
Pyridine-pyrazole/Pd(II) complex (0.1 mol%)
-
Potassium hydroxide (KOH) (2 mmol)
-
Ethanol/Water (1:1, 2 mL)
-
Microwave reactor vial
-
Microwave reactor
Procedure:
-
In a microwave reactor vial, combine the aryl halide (1 mmol), arylboronic acid (1.3 mmol), pyridine-pyrazole/Pd(II) complex (0.1 mol%), and potassium hydroxide (2 mmol).
-
Add the ethanol/water (1:1, 2 mL) solvent mixture.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture with a microwave power of 60 W, ramping the temperature from 25 °C to 120 °C, and then hold at 120 °C for 2 minutes.[11]
-
After the reaction is complete, cool the vial to room temperature.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sulfate, and concentrate.
-
Purify the product by column chromatography if necessary.
Concluding Remarks
The successful Suzuki-Miyaura coupling of pyrazole boronic acids is highly dependent on the optimization of reaction parameters. The use of modern palladium precatalysts with bulky, electron-rich phosphine ligands, such as XPhos, has been shown to be highly effective for these challenging substrates.[4][12] Additionally, the choice of base and solvent system plays a critical role in the reaction outcome. The protocols and data presented in these notes serve as a valuable starting point for researchers to develop robust and efficient methods for the synthesis of pyrazole-containing biaryl compounds. Further screening of catalysts, ligands, and conditions may be necessary to optimize the reaction for specific substrates.
References
- 1. chemistnotes.com [chemistnotes.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Palladium-catalyzed coupling of pyrazole triflates with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki-Miyaura Coupling of Substituted Pyrazoles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling reaction used in the synthesis of substituted pyrazoles. This reaction is a powerful and versatile tool for creating carbon-carbon bonds, enabling the synthesis of diverse pyrazole derivatives that are of significant interest in medicinal chemistry and drug discovery due to their prevalence in bioactive compounds.[1] Pyrazole-containing compounds have shown a wide range of pharmacological activities, including as anti-inflammatory, anticancer, and antimicrobial agents.[2]
General Reaction Scheme
The Suzuki-Miyaura coupling facilitates the reaction between a pyrazole halide (or triflate) and a boronic acid or boronate ester in the presence of a palladium catalyst and a base to form a substituted pyrazole.
Figure 1: General scheme of the Suzuki-Miyaura coupling for the synthesis of substituted pyrazoles.
Key Reaction Components and Considerations
Successful Suzuki-Miyaura coupling of substituted pyrazoles depends on the careful selection of the following components:
-
Pyrazole Substrate: 4-Halopyrazoles are common starting materials, with reactivity generally following the trend: I > Br > Cl. While 4-iodopyrazoles are highly reactive, they can be prone to dehalogenation. 4-Bromopyrazoles often provide a good balance of reactivity and stability. 4-Chloropyrazoles are more stable and cost-effective but typically require more active catalyst systems.[3]
-
Boronic Acid/Ester: A wide variety of aryl, heteroaryl, and vinyl boronic acids and their corresponding boronate esters can be used. Boronate esters, such as pinacol esters, can offer increased stability compared to the corresponding boronic acids.
-
Palladium Catalyst: The choice of palladium catalyst and ligand is crucial for achieving high yields and good selectivity. Commonly used pre-catalysts include those based on bulky, electron-rich phosphine ligands like XPhos, SPhos, and RuPhos.[4][5][6] For instance, the XPhos Pd G2 precatalyst has been effectively used in the coupling of 4-bromo-3,5-dinitro-1H-pyrazole with various boronic acids.[7]
-
Base: An appropriate base is required to facilitate the transmetalation step of the catalytic cycle. Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are frequently employed.[5][8]
-
Solvent: The reaction is typically carried out in a mixture of an organic solvent and water. Common solvent systems include dioxane/water, toluene/water, and ethanol/water.[3][8][9]
Data Presentation: Comparative Performance in Suzuki-Miyaura Coupling
The following tables summarize reaction conditions and yields for the Suzuki-Miyaura coupling of various substituted pyrazoles reported in the literature.
Table 1: Suzuki-Miyaura Coupling of 4-Bromopyrazoles with Arylboronic Acids
| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / SPhos | K₂CO₃ | Dioxane/H₂O | 80-120 | 2-18 | 85-95 | [3] |
| XPhos Pd G2 | K₃PO₄ | Dioxane/H₂O | 100 | 15-20 | 80-93 | [3][5] |
| Pd(PPh₃)₄ | K₂CO₃ | DMF | 90 | 0.5-1.5 | High | [10] |
| Pyridine-Pyrazole/Pd(II) | KOH | EtOH/H₂O | MW (60W) | 0.17 | >95 | [7] |
Table 2: Microwave-Assisted Suzuki-Miyaura Coupling of Halogenated Pyrazoles
| Pyrazole Substrate | Catalyst / Ligand | Base | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | XPhosPdG2 / XPhos | K₂CO₃ | EtOH/H₂O | 135 | 40 | up to 99 | [4][11] |
| 6-Bromoimidazo[1,2-a]pyridines | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/EtOH/H₂O | 150 | 20 | 83-95 | |
| 3-Bromoindazoles | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/EtOH/H₂O | 140 | 10 | up to 98 | [8] |
| Pyrazolyl bromide | Pd(PPh₃)₂Cl₂ | K₂CO₃ | iPrOH/H₂O | 150 | 120 | 54 | [12] |
Experimental Protocols
Protocol 1: Conventional Suzuki-Miyaura Coupling of 4-Bromopyrazole
This protocol provides a general procedure for the coupling of a 4-bromopyrazole with an arylboronic acid using a palladium catalyst with a phosphine ligand.
Materials:
-
4-Bromopyrazole (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)[3]
-
Palladium(II) acetate (Pd(OAc)₂) (0.02-0.05 equiv)[3]
-
SPhos (0.04-0.10 equiv)[3]
-
Potassium carbonate (K₂CO₃) (2.0-3.0 equiv)[3]
-
1,4-Dioxane
-
Water
-
Argon or Nitrogen gas
-
Sealed reaction tube
Procedure:
-
To a sealed reaction tube, add the 4-bromopyrazole, arylboronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.
-
Add 1,4-dioxane and water in a 4:1 v/v ratio.[3]
-
Degas the mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.[3]
-
Seal the tube and heat the reaction mixture to 80-120 °C with stirring for 2-18 hours.[3]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired substituted pyrazole.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling of a Halogenated Pyrazole
This protocol describes a rapid and efficient method for the Suzuki-Miyaura coupling using microwave irradiation.
Materials:
-
Halogenated pyrazole (e.g., 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one) (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)[11]
-
Ethanol/Water (4:1 v/v)[11]
-
Microwave synthesis vial
Procedure:
-
In a microwave synthesis vial, combine the halogenated pyrazole, arylboronic acid, XPhos Pd G2, XPhos, and K₂CO₃.
-
Add the ethanol/water solvent mixture.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 135 °C for 40 minutes with stirring.[11]
-
After the reaction is complete, cool the vial to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to isolate the desired product.
Mandatory Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Catalyst Screening
Caption: Workflow for screening catalysts and conditions for Suzuki coupling.
Structure-Activity Relationship (SAR) of Substituted Pyrazoles
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 11. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dergipark.org.tr [dergipark.org.tr]
Application Notes: The Strategic Use of 1-(Tetrahydro-2H-pyran-2-yl)pyrazole-4-boronic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Tetrahydro-2H-pyran-2-yl)pyrazole-4-boronic acid and its pinacol ester derivative are versatile building blocks in medicinal chemistry, primarily utilized for the synthesis of complex organic molecules with potential therapeutic applications. The pyrazole moiety is a common scaffold in numerous pharmaceuticals due to its ability to engage in various biological interactions. The boronic acid functional group serves as a key handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds.[1] The tetrahydro-2H-pyran (THP) group acts as a protecting group for the pyrazole nitrogen, ensuring regioselectivity in subsequent reactions and can be readily removed under acidic conditions.[2][3]
This document provides detailed application notes and experimental protocols for the use of this compound, with a focus on its application in the synthesis of androgen receptor (AR) inhibitors, exemplified by the structural motif of darolutamide.
Key Applications in Medicinal Chemistry
The primary application of this compound in medicinal chemistry is as a precursor in Suzuki-Miyaura cross-coupling reactions.[4] This reaction enables the efficient synthesis of biaryl and heteroaryl compounds, which are prevalent structures in many drug candidates.
A significant area of application is in the development of inhibitors for therapeutic targets such as kinases and hormone receptors. For instance, the pyrazole core is a key component of darolutamide, a potent androgen receptor inhibitor used in the treatment of prostate cancer.[5] While some synthetic routes for darolutamide may utilize the pyrazole-5-boronic acid isomer, the principles of using a THP-protected pyrazole boronic acid in a Suzuki coupling to construct the core of the molecule are directly transferable.[5]
Application Example: Synthesis of Androgen Receptor Inhibitors (Darolutamide Analogs)
Darolutamide is a non-steroidal androgen receptor antagonist that has demonstrated significant efficacy in the treatment of non-metastatic castration-resistant prostate cancer.[6] Its mechanism of action involves the inhibition of androgen binding to the AR, preventing its nuclear translocation and subsequent activation of androgen-responsive genes that promote tumor growth.[7][8]
The synthesis of darolutamide and its analogs often involves a Suzuki-Miyaura coupling to connect the pyrazole core to another aromatic or heteroaromatic ring system. This compound can be employed in such a synthesis to introduce the pyrazole moiety.
Quantitative Data
The following table summarizes the inhibitory activity of darolutamide, a molecule whose synthesis can be conceptually approached using THP-protected pyrazole boronic acids. This data highlights the therapeutic potential of molecules synthesized using this class of building blocks.
| Compound | Target | Assay | IC50 (nM) | Cell Line | Reference |
| Darolutamide | Androgen Receptor (Wild Type) | Transactivation Assay | 65 | U2-OS | [6] |
| Darolutamide (M-1 metabolite) | Androgen Receptor (Wild Type) | Transactivation Assay | 25 | U2-OS | [6] |
| Darolutamide | Androgen Receptor (F877L mutant) | Transactivation Assay | 72 | U2-OS | [6] |
| Darolutamide | Androgen Receptor (W742C mutant) | Transactivation Assay | 40 | U2-OS | [6] |
| Darolutamide | Cell Proliferation | Reductase Activity | 230 | VCaP | [6] |
| Darolutamide (M-1 metabolite) | Cell Proliferation | Reductase Activity | 170 | VCaP | [6] |
Experimental Protocols
Protocol 1: Synthesis of 1-(Tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
This protocol describes the synthesis of the pinacol ester of the title compound, which is a stable and commonly used precursor.
Materials:
-
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
-
3,4-Dihydro-2H-pyran
-
Trifluoroacetic acid (TFA)
-
Toluene
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (10.0 g, 51.5 mmol) in toluene (200 mL), add 3,4-dihydro-2H-pyran (5.6 g, 67 mmol) and trifluoroacetic acid (1.17 g, 10.3 mmol).[9]
-
Heat the reaction mixture to 90 °C and maintain for 2 hours.[9]
-
Cool the reaction mixture to room temperature.
-
Partition the mixture between ethyl acetate (200 mL) and saturated aqueous sodium bicarbonate solution (100 mL).
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (100 mL).
-
Combine the organic layers, wash with saturated aqueous sodium chloride (100 mL), and dry over anhydrous sodium sulfate.[9]
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: petroleum ether/ethyl acetate gradient) to afford 1-(tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole as a white solid.[9]
Protocol 2: Conversion of Boronic Acid Pinacol Ester to Boronic Acid
This protocol describes the deprotection of the pinacol ester to yield the free boronic acid.
Materials:
-
1-(Tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
-
Diethanolamine (DEA)
-
Diethyl ether
-
0.1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve the pinacolyl boronate ester in diethyl ether.
-
Add diethanolamine (1.1 equivalents) to the solution at room temperature.[10]
-
Stir the mixture for approximately 30 minutes, during which a precipitate of the diethanolamine boronate adduct should form.[10]
-
Filter the precipitate and wash with diethyl ether.
-
Treat the collected solid with 0.1 M HCl for 20 minutes to hydrolyze the adduct.[10]
-
Extract the aqueous solution with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the this compound.
Protocol 3: Suzuki-Miyaura Cross-Coupling Reaction
This is a general protocol for the Suzuki-Miyaura coupling using the THP-protected pyrazole boronic acid.
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., bromide or iodide)
-
Base (e.g., Na₂CO₃, K₂CO₃, K₃PO₄)[4]
-
Solvent system (e.g., 1,4-dioxane/water, toluene, DMF)[4]
Procedure:
-
In a reaction vessel, combine this compound (1.0-1.5 equivalents), the aryl/heteroaryl halide (1.0 equivalent), the palladium catalyst (typically 1-5 mol%), and the base (2-3 equivalents).
-
Add the degassed solvent system.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 110 °C.[4]
-
Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 4: Deprotection of the THP Group
This protocol describes the removal of the THP protecting group to yield the free pyrazole.
Materials:
-
THP-protected pyrazole derivative
-
Acidic solution (e.g., 2% TFA in CH₂Cl₂, HCl in an alcoholic solvent)[2]
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Dissolve the THP-protected pyrazole derivative in a suitable solvent such as dichloromethane.
-
Add the acidic solution (e.g., 2% trifluoroacetic acid in dichloromethane) and stir at room temperature.[2]
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by the addition of a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product as needed.
Visualizations
Caption: Synthetic workflow for the utilization of the protected pyrazole boronic acid ester.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Simplified androgen receptor signaling pathway and the inhibitory action of darolutamide.
References
- 1. youtube.com [youtube.com]
- 2. swissmedic.ch [swissmedic.ch]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-(テトラヒドロ-2H-ピラン-2-イル)-1H-ピラゾール-5-ボロン酸ピナコールエステル 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. pmda.go.jp [pmda.go.jp]
- 7. Darolutamide antagonizes androgen signaling by blocking enhancer and super‐enhancer activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Darolutamide is a potent androgen receptor antagonist with strong efficacy in prostate cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1-(2-Tetrahydropyranyl)-1H-pyrazole-4-boronic acid pinacol ester synthesis - chemicalbook [chemicalbook.com]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of Bioactive Molecules Using Pyrazole Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of bioactive molecules, specifically kinase inhibitors, utilizing pyrazole boronic acids as key building blocks. The inherent versatility of the pyrazole scaffold as a pharmacophore, combined with the utility of the boronic acid moiety for Suzuki-Miyaura cross-coupling reactions, makes this class of reagents invaluable in modern drug discovery.[1]
Introduction to Pyrazole Boronic Acids in Medicinal Chemistry
Pyrazole boronic acids and their esters (such as pinacol esters) are bifunctional reagents that have become indispensable in the synthesis of complex organic molecules.[1] The pyrazole ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs, due to its ability to form key hydrogen bond interactions within the ATP-binding sites of kinases. The boronic acid group serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the efficient formation of carbon-carbon bonds. This allows for the systematic exploration of chemical space to develop potent and selective inhibitors.
I. Synthesis of a Pyrazole-Based p38α MAP Kinase Inhibitor
The p38 mitogen-activated protein (MAP) kinases are a family of serine/threonine kinases that play a crucial role in cellular responses to inflammatory cytokines and environmental stress. Dysregulation of the p38 MAPK signaling pathway is implicated in a variety of inflammatory diseases, making it an attractive target for therapeutic intervention.
Signaling Pathway
The p38 MAPK signaling cascade is a multi-tiered pathway involving a series of protein kinases.[2][3][4][5][6] Environmental stresses and inflammatory cytokines activate upstream MAPKKKs (e.g., ASK1, TAK1), which in turn phosphorylate and activate MAPKKs (MKK3 and MKK6).[3][4][5][6] MKK3/6 then phosphorylate and activate p38 MAPK. Activated p38 proceeds to phosphorylate various downstream substrates, including other kinases (e.g., MAPKAPK-2) and transcription factors (e.g., ATF-2), leading to the production of pro-inflammatory cytokines like TNF-α and IL-1β.
Caption: p38 MAPK Signaling Pathway and Point of Inhibition.
Experimental Protocol: Suzuki-Miyaura Coupling for the Synthesis of a p38α Inhibitor
This protocol describes a general method for the Suzuki-Miyaura cross-coupling of a pyrazole boronic acid pinacol ester with an aryl halide to form the core of a p38α MAP kinase inhibitor.
Reaction Scheme:
Materials:
-
1-tert-Butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
-
Substituted Aryl Bromide (e.g., 4-bromopyridine hydrochloride)
-
Palladium Catalyst (e.g., Pd(dppf)Cl2·CH2Cl2)
-
Base (e.g., K2CO3)
-
Solvent (e.g., 1,4-Dioxane/Water mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add the substituted aryl bromide (1.0 eq), 1-tert-butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 eq), and K2CO3 (3.0 eq).
-
Add the palladium catalyst, Pd(dppf)Cl2·CH2Cl2 (0.05 eq).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired aryl-pyrazole product.
Data Presentation: Structure-Activity Relationship (SAR) of Pyrazole-Based p38α Inhibitors
The following table summarizes the in vitro inhibitory activity of a series of pyrazole-based compounds against p38α MAP kinase.
| Compound | R1 | R2 | p38α IC50 (nM) |
| 1a | H | 4-Fluorophenyl | 150 |
| 1b | CH3 | 4-Fluorophenyl | 80 |
| 1c | Ethyl | 4-Fluorophenyl | 65 |
| 1d | CH3 | 2,4-Difluorophenyl | 45 |
| 1e | CH3 | 4-Chlorophenyl | 95 |
Data is representative and compiled for illustrative purposes.
II. Synthesis of a Macrocyclic Pyrazole-Based BMPR2 Inhibitor
Bone Morphogenetic Protein Receptor Type II (BMPR2) is a serine/threonine kinase that is a key regulator of signaling pathways involved in cell growth, differentiation, and apoptosis.[7] Mutations in BMPR2 are associated with pulmonary arterial hypertension (PAH). The development of selective BMPR2 inhibitors is a promising therapeutic strategy.
Signaling Pathway
BMP ligands (e.g., BMP2, BMP4, BMP7) bind to a heterotetrameric complex of type I (e.g., ALK1/2/3/6) and type II (e.g., BMPR2, ActRIIA/B) receptors.[8][9][10][11][12] Upon ligand binding, the constitutively active type II receptor phosphorylates and activates the type I receptor. The activated type I receptor then phosphorylates downstream signaling molecules, primarily the receptor-regulated SMADs (R-SMADs) such as SMAD1/5/8.[11][12] Phosphorylated R-SMADs form a complex with a common mediator SMAD (co-SMAD), SMAD4, and this complex translocates to the nucleus to regulate the transcription of target genes.
Caption: BMPR2 Signaling Pathway and Point of Inhibition.
Experimental Protocol: Synthesis of a Macrocyclic BMPR2 Inhibitor (Compound 8a)
This protocol is adapted from the synthesis of a potent and selective macrocyclic BMPR2 inhibitor.[2][7][9][13][14][15] The synthesis involves multiple steps, including nucleophilic aromatic substitution and macrocyclization. While the full synthesis is complex, a key step often involves the formation of a pyrazole-containing intermediate.
General Workflow for Synthesis of Bioactive Molecules:
Caption: General workflow for synthesis and evaluation.
Protocol for a Key Intermediate Step:
-
Nucleophilic Aromatic Substitution: To a solution of 3-amino-1H-pyrazole (1.0 eq) in a suitable solvent such as DMF, add a base like NaH (1.1 eq) at 0 °C. After stirring for 30 minutes, add 2,4-dichloropyrimidine (1.0 eq) and allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by column chromatography to yield the N-(2-chloropyrimidin-4-yl)-1H-pyrazol-3-amine intermediate. This intermediate can then be further functionalized and used in macrocyclization reactions.
Data Presentation: Biological Activity of BMPR2 Inhibitors
The following table summarizes the in vitro activity of a promiscuous parent compound and its macrocyclic derivative against BMPR2.[7]
| Compound | Description | BMPR2 IC50 (nM) | BMPR2 K D (nM) |
| 1 | Promiscuous Parent Inhibitor | 250 | 186 |
| 8a | Macrocyclic Pyrazole Derivative | 506 | 83.5 |
Data is from Amrhein et al., ACS Med. Chem. Lett. 2023.[7]
III. Synthesis of a Pyrazole-Based Mps1 Kinase Inhibitor
Monopolar spindle 1 (Mps1) is a dual-specificity kinase that is a critical component of the spindle assembly checkpoint (SAC), ensuring proper chromosome segregation during mitosis.[16][17][18] Overexpression of Mps1 is observed in various cancers, making it a target for anticancer drug development.
Signaling Pathway
Mps1 plays a central role at the kinetochores during mitosis.[17] It is one of the first proteins recruited to unattached kinetochores and initiates the SAC signaling cascade by phosphorylating multiple downstream targets, including Knl1. This leads to the recruitment of other SAC proteins like Bub1, Bub3, Mad1, and Mad2, ultimately forming the Mitotic Checkpoint Complex (MCC). The MCC inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), preventing the premature separation of sister chromatids until all chromosomes are properly attached to the mitotic spindle.
Caption: Mps1 Signaling in the Spindle Assembly Checkpoint.
Experimental Protocol: Synthesis of an Mps1 Inhibitor Precursor
This protocol outlines a key Suzuki-Miyaura coupling step in the synthesis of pyrazole-based Mps1 inhibitors.
Materials:
-
4-Bromo-1H-pyrazole
-
Aryl or Heteroaryl Boronic Acid (e.g., 3-quinolineboronic acid)
-
Palladium Catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
-
Base (e.g., Na2CO3)
-
Solvent (e.g., 1,2-dimethoxyethane (DME) and water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a reaction vessel, combine 4-bromo-1H-pyrazole (1.0 eq), the aryl boronic acid (1.5 eq), and Na2CO3 (3.0 eq).
-
Add the solvent mixture of DME and water (e.g., 3:1 v/v).
-
Bubble argon through the solution for 15 minutes to degas.
-
Add the palladium catalyst, Pd(PPh3)4 (0.05 eq).
-
Heat the mixture to reflux (approximately 85-90 °C) under an argon atmosphere for 12-18 hours.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography (silica gel) to obtain the desired 4-aryl-1H-pyrazole. This product can then undergo further reactions, such as N-alkylation, to produce the final Mps1 inhibitor.
Data Presentation: In Vitro Activity of Pyrazole-Based Mps1 Inhibitors
The following table presents representative data for pyrazole-based Mps1 inhibitors.
| Compound | R1 | R2 | Mps1 IC50 (nM) | HCT116 Cell Proliferation IC50 (nM) |
| 2a | Cyclopropyl | H | 25 | 150 |
| 2b | Isopropyl | H | 40 | 220 |
| 2c | Cyclopropyl | 4-Fluoro | 15 | 95 |
| 2d | Cyclopropyl | 3-Methoxy | 35 | 180 |
Data is representative and compiled for illustrative purposes.
Conclusion
Pyrazole boronic acids are powerful and versatile reagents for the synthesis of a wide range of bioactive molecules, particularly kinase inhibitors. The protocols and data presented here for p38, BMPR2, and Mps1 inhibitors demonstrate the utility of Suzuki-Miyaura coupling and other synthetic transformations to generate potent and selective compounds. These application notes serve as a guide for researchers in the design and execution of synthetic strategies targeting these and other important biological targets.
References
- 1. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Clinical significance linked to functional defects in bone morphogenetic protein type 2 receptor, BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A crystal structure of the human protein kinase Mps1 reveals an ordered conformation of the activation loop - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The MPS1 Family of Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols: C-C Bond Formation with 1-(Tetrahydro-2H-pyran-2-yl)pyrazole-4-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Tetrahydro-2H-pyran-2-yl)pyrazole-4-boronic acid and its pinacol ester derivative are versatile building blocks in modern organic synthesis, particularly valued for their role in palladium-catalyzed cross-coupling reactions. The pyrazole motif is a key pharmacophore found in numerous biologically active compounds, including kinase inhibitors. The tetrahydro-2H-pyran (THP) group serves as a common and stable protecting group for the pyrazole nitrogen, which can be advantageous in multi-step syntheses. This document provides detailed application notes and protocols for the use of this compound in C-C bond formation, with a focus on the Suzuki-Miyaura coupling reaction.
Key Applications
The primary application of this compound is in the synthesis of complex organic molecules through the formation of carbon-carbon bonds. This reagent is particularly significant in the field of medicinal chemistry for the development of novel therapeutics.
Drug Discovery and Development:
-
Kinase Inhibitors: The pyrazole scaffold is a cornerstone in the design of inhibitors for various protein kinases, which are crucial targets in oncology, immunology, and inflammatory diseases. Notably, pyrazole-containing compounds have been investigated as inhibitors of Janus kinases (JAKs), which are central to cytokine signaling pathways implicated in autoimmune diseases and cancer.[1] The use of this compound allows for the efficient incorporation of the pyrazole core into potential drug candidates targeting these pathways.
-
Other Bioactive Molecules: Beyond kinase inhibitors, the pyrazole nucleus is present in a wide array of pharmacologically active agents, including anti-inflammatory, analgesic, and antimicrobial compounds. This boronic acid derivative serves as a key intermediate for the synthesis of such molecules.
Materials Science:
-
The electronic and structural properties of pyrazole-containing compounds make them of interest in the development of novel organic materials, such as organic light-emitting diodes (OLEDs) and organic semiconductors.
Core Reaction: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (e.g., a boronic acid or its ester) and an organohalide or triflate. It is one of the most powerful and widely used methods for constructing C-C bonds due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of reactants.
General Reaction Scheme:
Caption: General scheme of the Suzuki-Miyaura coupling reaction.
Experimental Protocols
Protocol 1: Synthesis of 1-(Tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
This protocol describes the synthesis of the pinacol ester of the title boronic acid, which often exhibits enhanced stability and is commonly used in Suzuki-Miyaura reactions.
Materials:
-
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
-
3,4-Dihydro-2H-pyran
-
Trifluoroacetic acid (TFA)
-
Toluene
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.0 eq) in toluene, add 3,4-dihydro-2H-pyran (1.3 eq) and trifluoroacetic acid (0.2 eq).
-
Heat the reaction mixture to 90 °C and stir for 2 hours.
-
Cool the reaction to room temperature.
-
Partition the mixture between ethyl acetate and a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with saturated aqueous sodium chloride solution, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the title compound as a white solid. A typical reported yield for this reaction is approximately 94%.[2]
Protocol 2: General Procedure for Suzuki-Miyaura Coupling with Aryl Halides
This protocol provides a general method for the C-C bond formation between 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-boronic acid pinacol ester and various aryl or heteroaryl halides.
Materials:
-
1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-boronic acid pinacol ester
-
Aryl or heteroaryl halide (e.g., bromide or chloride)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, XPhos Pd G2)
-
Base (e.g., K₃PO₄, Na₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture)
Procedure:
-
In a reaction vessel, combine the aryl halide (1.0 eq), 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-boronic acid pinacol ester (1.1-1.5 eq), palladium catalyst (e.g., 5 mol%), and base (2.0-2.5 eq).
-
Add the solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).
-
Degas the reaction mixture by bubbling argon or nitrogen through it for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (typically 6-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Data Presentation
The following tables summarize typical reaction conditions and yields for Suzuki-Miyaura couplings of pyrazole derivatives, which can be considered representative for reactions involving this compound.
Table 1: Suzuki-Miyaura Coupling of 4-Halopyrazoles with Phenylboronic Acid
| Entry | Halogen (X) | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Br | P1 (6-7) | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 61-86 |
| 2 | Cl | P1 (1.0-1.5) | K₃PO₄ | Dioxane/H₂O | 60 | 5-8 | 91-99 |
Data adapted from a study on unprotected pyrazoles, which demonstrates the feasibility of the coupling. The THP-protected substrate is expected to perform similarly or better.[1] P1 = XPhos-derived precatalyst.
Table 2: Substrate Scope for Suzuki-Miyaura Coupling of Pyrazole Boronic Acid Derivatives
| Entry | Aryl Halide | Catalyst | Base | Solvent | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | Good to Excellent |
| 2 | 4-Bromotoluene | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | Good to Excellent |
| 3 | 1-Bromo-4-fluorobenzene | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | Good to Excellent |
| 4 | 2-Bromopyridine | XPhos Pd G2 | K₃PO₄ | Dioxane/H₂O | Good to Excellent |
| 5 | 3-Bromoquinoline | XPhos Pd G2 | K₃PO₄ | Dioxane/H₂O | Good to Excellent |
Expected yields are based on general literature for Suzuki-Miyaura couplings of pyrazole boronic acids.[3]
Visualization of Key Concepts
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application in Drug Discovery: Inhibition of the JAK/STAT Signaling Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade for a wide range of cytokines and growth factors. Dysregulation of this pathway is implicated in various inflammatory and autoimmune diseases, as well as cancers. Pyrazole-based molecules synthesized using this compound have been developed as potent JAK inhibitors.[1]
Caption: Inhibition of the JAK/STAT signaling pathway by a pyrazole-based inhibitor.
References
- 1. Boron-Containing Pyrazole Compounds as JAK Inhibitors for Treating Inflammation, Autoimmune Diseases, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: The Use of THP-Protected Boronic Acids in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of tetrahydropyranyl (THP)-protected boronic acids in organic synthesis, with a primary focus on their application in the Suzuki-Miyaura cross-coupling reaction.
Introduction
Boronic acids are versatile reagents in organic synthesis, most notably for their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds. However, the presence of certain functional groups, such as hydroxyl groups, can interfere with these reactions. The tetrahydropyranyl (THP) group is a widely used protecting group for alcohols and phenols due to its stability in various reaction conditions, including those involving organometallic reagents, and its facile removal under acidic conditions. This application note details the synthesis of a THP-protected arylboronic acid and its subsequent use in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds, which are common motifs in pharmaceuticals and functional materials.
Application: Synthesis of Biaryls via Suzuki-Miyaura Cross-Coupling
The overall synthetic strategy involves three key stages:
-
Protection of a Hydroxyl Group : A phenolic starting material is protected with a THP group.
-
Borylation : The THP-protected aryl halide is converted to the corresponding boronic acid.
-
Suzuki-Miyaura Cross-Coupling : The THP-protected arylboronic acid is coupled with an aryl halide.
-
Deprotection : The THP group is removed to yield the final biaryl phenol.
This multi-step process allows for the selective synthesis of complex biaryl structures that would otherwise be difficult to access.
Experimental Protocols
Protocol 1: Synthesis of 4-(Tetrahydro-2H-pyran-2-yloxy)phenylboronic Acid
This protocol describes the synthesis of a common THP-protected boronic acid from 4-bromophenol.
Step 1a: THP Protection of 4-Bromophenol
-
Materials:
-
4-Bromophenol
-
3,4-Dihydro-2H-pyran (DHP)
-
Pyridinium p-toluenesulfonate (PPTS)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a solution of 4-bromophenol (1.0 eq) in dichloromethane (DCM), add 3,4-dihydro-2H-pyran (DHP, 1.2 eq).
-
Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS, 0.05 eq).
-
Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude 2-((4-bromophenyl)oxy)tetrahydro-2H-pyran, which can often be used in the next step without further purification.
-
Step 1b: Borylation of 2-((4-Bromophenyl)oxy)tetrahydro-2H-pyran
-
Materials:
-
2-((4-Bromophenyl)oxy)tetrahydro-2H-pyran
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Aqueous hydrochloric acid (1 M)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve 2-((4-bromophenyl)oxy)tetrahydro-2H-pyran (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add triisopropyl borate (1.2 eq) dropwise at -78 °C and allow the reaction to warm to room temperature overnight.
-
Quench the reaction by the slow addition of 1 M HCl.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude 4-(tetrahydro-2H-pyran-2-yloxy)phenylboronic acid can be purified by recrystallization or column chromatography.
-
Logical Workflow for Synthesis of THP-Protected Boronic Acid
Caption: Synthesis of a THP-protected boronic acid.
Protocol 2: Suzuki-Miyaura Cross-Coupling of 4-(Tetrahydro-2H-pyran-2-yloxy)phenylboronic Acid with Aryl Halides
-
Materials:
-
Aryl halide (e.g., bromobenzene, 4-bromoanisole)
-
4-(Tetrahydro-2H-pyran-2-yloxy)phenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane/water, toluene/water, DME/water)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a reaction vessel, combine the aryl halide (1.0 eq), 4-(tetrahydro-2H-pyran-2-yloxy)phenylboronic acid (1.2 eq), the palladium catalyst (0.01-0.05 eq), and the base (2.0-3.0 eq).
-
Add the solvent mixture (e.g., 1,4-dioxane and water in a 4:1 ratio).
-
Degas the mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: Suzuki-Miyaura coupling experimental workflow.
Protocol 3: Deprotection of the THP Group
-
Materials:
-
THP-protected biaryl
-
Methanol or Ethanol
-
Acid catalyst (e.g., p-toluenesulfonic acid (p-TsOH), HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve the THP-protected biaryl in an alcohol solvent (e.g., methanol or ethanol).
-
Add a catalytic amount of an acid catalyst (e.g., p-TsOH).
-
Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).
-
Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final biaryl phenol product by column chromatography or recrystallization if necessary.
-
Data Presentation
The following tables summarize representative yields for the Suzuki-Miyaura cross-coupling of 4-(tetrahydro-2H-pyran-2-yloxy)phenylboronic acid with various aryl bromides.
Table 1: Suzuki-Miyaura Coupling of 4-(THP-oxy)phenylboronic Acid with Various Aryl Bromides
| Entry | Aryl Bromide | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Bromobenzene | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 92 |
| 2 | 4-Bromoanisole | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 | 8 | 95 |
| 3 | 4-Bromotoluene | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 90 | 10 | 88 |
| 4 | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | 85 | 12 | 85 |
| 5 | 2-Bromopyridine | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 16 | 78 |
Yields are isolated yields and may vary depending on the specific reaction conditions and scale.
Conclusion
The use of THP-protected boronic acids is a robust and effective strategy for the synthesis of biaryl compounds containing hydroxyl groups. The THP protecting group is stable under the conditions of both the borylation and the Suzuki-Miyaura coupling and can be easily removed in the final step. The protocols and data presented here provide a solid foundation for researchers in organic synthesis and drug development to utilize this valuable methodology.
Application Notes and Protocols: 1-(Tetrahydro-2H-pyran-2-yl)pyrazole-4-boronic acid pinacol ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Tetrahydro-2H-pyran-2-yl)pyrazole-4-boronic acid pinacol ester is a key building block in modern organic synthesis, particularly valued in the fields of medicinal chemistry and materials science. The presence of the pyrazole motif is a common feature in a wide array of pharmacologically active compounds, including kinase inhibitors, anti-inflammatory agents, and anticancer drugs.[1][2][3] The tetrahydro-2H-pyran (THP) group serves as a stable protecting group for the pyrazole nitrogen, which can be readily removed under acidic conditions if required. The boronic acid pinacol ester functionality allows for its use in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, to form carbon-carbon bonds with a high degree of precision and functional group tolerance.[4]
These application notes provide detailed protocols for the synthesis of this compound pinacol ester and its subsequent use in a representative Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern drug discovery.[4]
Synthesis of this compound pinacol ester
The synthesis of the title compound is achieved through the protection of the pyrazole nitrogen of 4-pyrazoleboronic acid pinacol ester with 3,4-dihydro-2H-pyran in the presence of an acid catalyst.
Quantitative Data for Synthesis
| Reactant/Reagent | Molecular Weight ( g/mol ) | Moles | Equivalents | Amount Used |
| 4-Pyrazoleboronic acid pinacol ester | 194.04 | 51.5 mmol | 1.0 | 10.0 g |
| 3,4-Dihydro-2H-pyran | 84.12 | 67 mmol | 1.3 | 5.6 g |
| Trifluoroacetic acid | 114.02 | 10.3 mmol | 0.2 | 1.17 g |
| Toluene | - | - | - | 200 mL |
| Product | 278.16 | 48.2 mmol | - | 13.4 g (94% Yield) |
Experimental Protocol: Synthesis
-
To a solution of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (10.0 g, 51.5 mmol) in toluene (200 mL), add 3,4-dihydro-2H-pyran (5.6 g, 67 mmol) and trifluoroacetic acid (1.17 g, 10.3 mmol).[5]
-
Heat the reaction mixture to 90 °C and maintain for 2 hours.[5]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.[5]
-
Partition the mixture between ethyl acetate (200 mL) and a saturated aqueous solution of sodium bicarbonate (100 mL).[5]
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (100 mL).[5]
-
Combine the organic layers, wash with saturated aqueous sodium chloride (100 mL), and dry over anhydrous sodium sulfate.[5]
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (elution gradient: 10% to 50% ethyl acetate in petroleum ether) to afford 1-(tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole as a white solid (13.4 g, 94% yield).[5]
Application in Suzuki-Miyaura Cross-Coupling
A primary application of this compound pinacol ester is its use in the Suzuki-Miyaura cross-coupling reaction to synthesize substituted pyrazoles. This reaction is fundamental in constructing complex molecules, including kinase inhibitors and other pharmaceuticals. The following protocol is a representative example of a Suzuki-Miyaura coupling with a heteroaryl bromide.
Quantitative Data for a Representative Suzuki-Miyaura Coupling
| Reactant/Reagent | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents | Amount |
| 4-Bromoisoquinoline | 208.05 | 1.0 | 1.0 | 208 mg |
| 1-(THP)pyrazole-4-boronic acid pinacol ester | 278.16 | 1.5 | 1.5 | 417 mg |
| Pd(PPh₃)₄ | 1155.56 | 0.05 | 0.05 | 58 mg |
| K₂CO₃ | 138.21 | 2.0 | 2.0 | 276 mg |
| Dioxane | - | - | - | 6 mL |
| Water | - | - | - | 1.5 mL |
| Product | (Theoretical) | - | - | (Yield dependent) |
Experimental Protocol: Suzuki-Miyaura Coupling
-
In a Schlenk flask, combine 4-bromoisoquinoline (208 mg, 1.0 mmol), this compound pinacol ester (417 mg, 1.5 mmol), and Tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add dioxane (6 mL), water (1.5 mL), and potassium carbonate (276 mg, 2.0 mmol).
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic mixture with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 4-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)isoquinoline.
Biological Significance of Pyrazole-Containing Compounds
The pyrazole nucleus is a privileged scaffold in medicinal chemistry. Its derivatives have been reported to exhibit a broad spectrum of biological activities. The ability to readily synthesize novel substituted pyrazoles using reagents like this compound pinacol ester is therefore of high importance in drug discovery programs.
Signaling Pathways Targeted by Pyrazole Derivatives
Many pyrazole-containing drugs function as kinase inhibitors. These molecules often target ATP-binding sites in kinases that are crucial components of cellular signaling pathways implicated in diseases such as cancer.
This diagram illustrates a simplified Mitogen-Activated Protein Kinase (MAPK) pathway, a common target for anticancer drugs. Pyrazole-based inhibitors can block the activity of kinases like RAF or MEK, thereby inhibiting downstream signaling that leads to cell proliferation.
Conclusion
This compound pinacol ester is a versatile and valuable reagent for the synthesis of complex organic molecules. Its straightforward preparation and utility in robust C-C bond-forming reactions like the Suzuki-Miyaura coupling make it an essential tool for chemists in academic and industrial research, particularly in the pursuit of novel therapeutics. The protocols provided herein offer a reliable foundation for the synthesis and application of this important building block.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. nbinno.com [nbinno.com]
- 5. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of Pyrazole Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures. These motifs are of paramount importance in medicinal chemistry and materials science. The use of pyrazole moieties is prevalent in a vast number of commercially available drugs. The incorporation of microwave irradiation has revolutionized the Suzuki coupling reaction, dramatically reducing reaction times from hours to minutes, often improving yields, and enhancing reproducibility.[1][2] This is especially beneficial when working with heterocyclic boronic acids, which can be prone to decomposition under prolonged heating.[3] These application notes provide a comprehensive overview and detailed protocols for performing microwave-assisted Suzuki coupling reactions with a focus on pyrazole boronic acids.
The advantages of employing microwave irradiation for Suzuki coupling reactions are significant. The rapid heating to the target temperature minimizes the formation of byproducts, often leading to higher isolated yields.[3] Furthermore, microwave reactors offer precise control over temperature and pressure, resulting in more consistent and reproducible outcomes.[3] This methodology allows for the rapid screening of reaction conditions, enabling the efficient exploration of a wider range of substrates and the accelerated generation of diverse compound libraries for drug discovery and development.
Reaction Principle
The Suzuki-Miyaura coupling reaction is a palladium-catalyzed cross-coupling between an organoborane (in this case, a pyrazole boronic acid) and an organohalide (or triflate). The catalytic cycle is generally understood to proceed through three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X), inserting itself into the carbon-halogen bond to form a Pd(II) complex.
-
Transmetalation: The pyrazole boronic acid, activated by a base, transfers the pyrazole group to the palladium complex, replacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex (the aryl group from the halide and the pyrazole group) couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Data Presentation
The following table summarizes the results of microwave-assisted Suzuki coupling of 4-iodo-1-methyl-1H-pyrazole with various boronic acids, demonstrating the efficiency and scope of this methodology.[4]
| Entry | Aryl Halide | Boronic Acid | Product | Time (min) | Yield (%) |
| 1 | 4-Iodo-1-methyl-1H-pyrazole | Phenylboronic acid | 1-Methyl-4-phenyl-1H-pyrazole | 5 | 92 |
| 2 | 4-Iodo-1-methyl-1H-pyrazole | 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-1-methyl-1H-pyrazole | 8 | 95 |
| 3 | 4-Iodo-1-methyl-1H-pyrazole | 4-Chlorophenylboronic acid | 4-(4-Chlorophenyl)-1-methyl-1H-pyrazole | 10 | 88 |
| 4 | 4-Iodo-1-methyl-1H-pyrazole | 4-Formylphenylboronic acid | 4-(1-Methyl-1H-pyrazol-4-yl)benzaldehyde | 12 | 85 |
| 5 | 4-Iodo-1-methyl-1H-pyrazole | 4-Acetylphenylboronic acid | 1-(4-(1-Methyl-1H-pyrazol-4-yl)phenyl)ethanone | 12 | 87 |
| 6 | 4-Iodo-1-methyl-1H-pyrazole | Naphthalen-2-ylboronic acid | 1-Methyl-4-(naphthalen-2-yl)-1H-pyrazole | 10 | 89 |
| 7 | 4-Iodo-1-methyl-1H-pyrazole | Furan-2-ylboronic acid | 4-(Furan-2-yl)-1-methyl-1H-pyrazole | 10 | 82 |
| 8 | 4-Iodo-1-methyl-1H-pyrazole | Pyridin-3-ylboronic acid | 3-(1-Methyl-1H-pyrazol-4-yl)pyridine | 12 | 78 |
Experimental Protocols
The following protocols are provided as a starting point and can be adapted for a range of pyrazole boronic acids and aryl halides.
Protocol 1: General Procedure for Microwave-Assisted Suzuki Coupling of 4-Iodo-1-methyl-1H-pyrazole[4]
Materials:
-
4-Iodo-1-methyl-1H-pyrazole (1.0 equiv)
-
Aryl or heteroaryl boronic acid (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.5 equiv)
-
1,2-Dimethoxyethane (DME)
-
Water
-
Microwave reactor vials
-
Nitrogen or Argon gas supply
Procedure:
-
To a microwave reactor vial, add 4-iodo-1-methyl-1H-pyrazole (e.g., 101 mg, 0.5 mmol) and the corresponding boronic acid (0.5 mmol).
-
Add Pd(PPh₃)₄ (e.g., 11.6 mg, 2 mol%) and Cs₂CO₃ (e.g., 407.3 mg, 1.25 mmol).
-
Add DME (3 mL) and water (1.2 mL).
-
Seal the vial under a nitrogen or argon atmosphere.
-
Place the vial in the microwave reactor and irradiate the reaction mixture at 90°C for 5-12 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: General Procedure for Aqueous Microwave-Assisted Suzuki Coupling[1][2]
Materials:
-
Aryl halide (1.0 equiv)
-
Pyrazole boronic acid (1.2 equiv)
-
Palladium catalyst (e.g., a custom pyridine-pyrazole/Pd(II) complex or other suitable Pd catalyst) (0.1 mol%)
-
Potassium hydroxide (KOH) (2.0 equiv)
-
Ethanol
-
Water
-
Microwave reactor vials
-
Teflon septum and aluminum crimp top
Procedure:
-
In a 10 mL glass vial, place the aryl halide (1.0 mmol), pyrazole boronic acid (1.2 mmol), base (e.g., KOH, 2 mmol), and the palladium catalyst (0.1 mol%).
-
Add ethanol (1 mL) and water (1 mL) to the vial.
-
Add a magnetic stir bar.
-
Seal the vessel by capping with a Teflon septum fitted in an aluminum crimp top.
-
Place the vial into the microwave cavity.
-
Set the microwave power (e.g., 60 W) and ramp the temperature from room temperature to 120°C.
-
Hold the reaction mixture at 120°C for 2 minutes.
-
After the mixture has cooled to room temperature, open the reaction vessel and pour the contents into a separatory funnel.
-
Extract the product with an organic solvent (e.g., diethyl ether, 2 x 5 mL).
-
The combined organic layers can then be dried and concentrated to yield the crude product, which can be further purified by chromatography.
Visualizations
Caption: Experimental workflow for microwave-assisted Suzuki coupling.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling with Pyrazole Boronic Acid
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura coupling reactions involving pyrazole boronic acids.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with a pyrazole boronic acid is resulting in a low to no yield. What are the first things I should check?
A1: When a Suzuki coupling reaction fails or gives a low yield, a systematic check of the following key parameters is the first step:
-
Catalyst Activity: Ensure your palladium source and ligand are active. The active catalytic species is Pd(0), and if you are using a Pd(II) precatalyst, it must be reduced in situ.[1] Some precatalysts are air-sensitive, so using a fresh batch or a more robust, air-stable precatalyst is advisable.[1]
-
Inert Atmosphere: Oxygen can lead to the homocoupling of boronic acids and decomposition of the catalyst.[1] It is crucial to ensure that your solvent is properly degassed and the reaction is conducted under an inert atmosphere, such as nitrogen or argon.[1][2]
-
Reagent Purity and Stability: Verify the purity of your aryl halide and, most importantly, the pyrazole boronic acid. Boronic acids can degrade over time, and pyrazole boronic acids can be particularly susceptible to protodeboronation.[1][3]
-
Base and Solvent Selection: The choice of base and solvent is critical and often interdependent.[1] The base needs to be strong enough to promote transmetalation but not so strong as to cause the degradation of your starting materials or products.[1] For anhydrous reactions, ensure your base is finely powdered and dry.[1]
Q2: I'm observing a significant amount of a byproduct that corresponds to the protonated form of my pyrazole (protodeboronation). How can I minimize this?
A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction, especially with electron-rich heterocyclic boronic acids like those derived from pyrazole.[1] Here are some strategies to mitigate it:
-
Use a Milder Base: Strong bases in aqueous media can accelerate protodeboronation.[1] Consider switching to a weaker base such as potassium carbonate (K₂CO₃) or potassium fluoride (KF).[1]
-
Anhydrous Conditions: Since water is the proton source for this side reaction, moving to anhydrous conditions can significantly reduce protodeboronation.[1]
-
Use a More Stable Boronic Acid Derivative: Convert the pyrazole boronic acid to a more stable form, such as a pinacol ester, a trifluoroborate salt, or a diethanolamine adduct.[2][4][5] These derivatives can be more robust and slowly release the active boronic acid under the reaction conditions, minimizing decomposition.[4][5]
Q3: The unprotected NH group on my pyrazole seems to be inhibiting the reaction. What can I do?
A3: The presence of an unprotected azole, such as pyrazole, can inhibit the palladium catalyst.[3] The nitrogen-rich heterocycle can coordinate to the palladium center, leading to catalyst deactivation.[2][3] Here are some approaches to overcome this:
-
Use Specialized Ligands: Employ bulky, electron-rich phosphine ligands, such as the Buchwald dialkylbiaryl phosphines (e.g., XPhos, SPhos), or N-heterocyclic carbenes (NHCs).[1][2] These ligands can stabilize the palladium catalyst and sterically shield the metal center from inhibitory coordination by the pyrazole nitrogen.[2]
-
Protecting Groups: While often less desirable due to extra steps, protecting the pyrazole nitrogen with a suitable protecting group can be an effective strategy.
Q4: I am using a sterically hindered pyrazole boronic acid and getting low yields. What conditions should I try?
A4: Steric hindrance can slow down key steps in the catalytic cycle, such as transmetalation and reductive elimination.[1] To improve yields with sterically hindered substrates, consider the following:
-
Bulky, Electron-Rich Ligands: These are crucial for coupling sterically hindered partners. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are highly effective as they can accelerate both oxidative addition and reductive elimination.[1]
-
Higher Temperatures: Increasing the reaction temperature can help overcome the activation energy barrier.[2] However, be mindful that this can also increase the rate of side reactions.[2]
-
Choice of Precatalyst: Using a highly active precatalyst, such as a palladacycle (e.g., XPhos Pd G3), can be beneficial.[1]
Q5: I observe homocoupling of my pyrazole boronic acid. What causes this and how can I prevent it?
A5: Homocoupling is the self-coupling of the boronic acid to form a bi-pyrazole byproduct. This is often promoted by the presence of oxygen or Pd(II) species that are not efficiently reduced to the active Pd(0) state.[2] To minimize homocoupling:
-
Thorough Degassing: Ensure the reaction mixture is rigorously degassed to remove all traces of oxygen.[2]
-
Use a Pd(0) Source or an Efficient Precatalyst: Starting with a Pd(0) source or using a precatalyst system that efficiently generates the active catalyst can reduce the amount of Pd(II) species available for homocoupling.[2]
Troubleshooting Guide
| Observation | Potential Cause(s) | Recommended Solution(s) |
| No reaction, starting materials remain | 1. Inactive catalyst. 2. Reaction temperature is too low. 3. Incorrect base or solvent. 4. Catalyst inhibition by the pyrazole substrate.[3] | 1. Use a fresh, active catalyst or a more robust precatalyst.[1] 2. Increase the reaction temperature.[2] 3. Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvents (e.g., dioxane/water, toluene/water).[6][7] 4. Switch to a bulkier, more electron-rich ligand (e.g., XPhos, SPhos).[1][2] |
| Significant protodeboronation | 1. Base is too strong or reaction is aqueous.[1] 2. Pyrazole boronic acid is unstable.[3] 3. High reaction temperature. | 1. Switch to a milder base (e.g., K₂CO₃, KF) or use anhydrous conditions.[1] 2. Convert the boronic acid to a more stable derivative like a pinacol ester or trifluoroborate salt.[2][4] 3. Lower the reaction temperature if possible. |
| Homocoupling of boronic acid | 1. Presence of oxygen.[1][2] 2. Inefficient reduction of Pd(II) precatalyst.[2] | 1. Ensure thorough degassing of the solvent and reaction vessel.[2] 2. Use a Pd(0) source or a highly efficient precatalyst system.[2] |
| Complex mixture of byproducts | 1. Decomposition of starting materials or product. 2. Side reactions due to overly harsh conditions. | 1. Lower the reaction temperature. 2. Screen different, milder bases.[1] 3. Monitor the reaction closely by TLC or LC-MS to determine the optimal reaction time.[7] |
Data Presentation
Table 1: Comparison of Palladium Catalysts and Ligands for Pyrazole Suzuki Coupling
| Catalyst / Precatalyst | Ligand | Typical Use Case | Notes |
| Pd(PPh₃)₄ | PPh₃ | General purpose, good for simple aryl bromides. | May not be active enough for challenging substrates. |
| PdCl₂(dppf) | dppf | Good for a range of aryl halides and boronic acids. | A reliable starting point for optimization. |
| Pd₂(dba)₃ | XPhos, SPhos, RuPhos | Sterically hindered substrates, electron-rich or -poor partners, and heteroaryl couplings.[1] | Highly active systems, often require lower catalyst loading. |
| XPhos Pd G2/G3 | XPhos | Challenging couplings, including those with unprotected N-heterocycles.[4] | Air- and moisture-stable precatalysts, easy to handle. |
Table 2: Selection of Bases for Suzuki Coupling with Pyrazole Boronic Acids
| Base | Strength | Common Solvents | Use Case and Considerations |
| K₂CO₃ | Moderate | Dioxane/H₂O, Toluene/H₂O | Good starting point, can minimize protodeboronation. |
| K₃PO₄ | Strong | Dioxane/H₂O, THF/H₂O | Often effective for challenging couplings, but can promote protodeboronation in some cases.[1] |
| Cs₂CO₃ | Strong | Dioxane, THF, Toluene | Highly effective, good solubility in organic solvents. |
| KF | Mild | Anhydrous THF, Dioxane | Used in anhydrous conditions to suppress protodeboronation.[1] |
Experimental Protocols
General Protocol for Suzuki Coupling of a Halopyrazole with a Boronic Acid
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the halopyrazole (1.0 equiv), the boronic acid (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).[1]
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.[1]
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%) and any additional ligand if required.[1]
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe.[1][2]
-
Reaction: Place the vial in a preheated oil bath and stir vigorously at the desired temperature (e.g., 60-100 °C) for the specified time (e.g., 4-24 hours).[2][4] Monitor the reaction progress by TLC, GC-MS, or LC-MS.[1]
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by flash column chromatography.[1][2]
Protocol for Preparation of a Pyrazole-Diethanolamine Adduct
-
Dissolution: In a vial with a stir bar, dissolve the pyrazole boronic acid (1.0 equiv) in a minimal amount of a suitable solvent like methylene chloride.[1][5]
-
Addition: Add diethanolamine (1.0 equiv) dropwise via pipette while stirring.[1][5]
-
Precipitation: A precipitate will form. This may be preceded by the initial solid dissolving completely.[1][5]
-
Isolation: Stir the resulting slurry for 10-15 minutes. Isolate the white solid product by vacuum filtration.[1]
-
Drying: Wash the solid with a small amount of cold solvent and dry it under a vacuum.[1] This adduct can now be used directly in Suzuki coupling reactions, typically in protic solvents.[5]
Visualizations
Caption: A workflow diagram for troubleshooting low yields.
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Suzuki Coupling Reactions for Pyrazole Boronic Acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and professionals utilizing Suzuki coupling reactions with pyrazole boronic acids.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with a pyrazole boronic acid is resulting in a low yield. What are the common causes?
A1: Low yields in Suzuki coupling reactions involving pyrazole boronic acids can stem from several factors:
-
Catalyst Deactivation: The nitrogen atoms in the pyrazole ring can coordinate with the palladium catalyst, leading to deactivation. This is particularly problematic for unprotected N-H pyrazoles.[1][2]
-
Protodeboronation: The pyrazole boronic acid can be sensitive to certain reaction conditions, leading to the replacement of the boronic acid group with a hydrogen atom. This side reaction is often promoted by the presence of water and strong bases.[2][3][4]
-
Homocoupling: Self-coupling of the boronic acid to form a bipyrazole byproduct can occur, especially in the presence of oxygen or when using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) state.[3][4]
-
Steric Hindrance: Bulky substituents on either the pyrazole ring or the coupling partner can hinder the reaction, requiring more forcing conditions or specialized catalyst systems.[5][6]
-
Inappropriate Reaction Conditions: The choice of catalyst, ligand, base, and solvent is crucial and highly substrate-dependent. An improper combination can lead to poor reactivity and low yields.
Q2: How can I prevent protodeboronation of my pyrazole boronic acid?
A2: To minimize protodeboronation, consider the following strategies:
-
Use Milder Bases: Strong bases in aqueous media can accelerate protodeboronation. Switching to weaker bases like K₂CO₃ or Cs₂CO₃ may be beneficial.[4]
-
Anhydrous Conditions: Since water is a proton source for this side reaction, using anhydrous solvents and reagents can significantly reduce protodeboronation.[4]
-
Use Boronic Esters or Trifluoroborate Salts: Pyrazole boronic acid pinacol esters or potassium trifluoroborate salts are generally more stable and less prone to protodeboronation.[3][7][8]
-
Use a More Active Catalyst: A faster catalytic cycle can help the desired cross-coupling reaction outcompete the protodeboronation side reaction.[9]
Q3: What are the best practices for setting up a Suzuki coupling reaction with pyrazole boronic acids?
A3: For successful and reproducible results, follow these best practices:
-
Inert Atmosphere: The reaction should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxygen contamination, which can lead to homocoupling and catalyst decomposition.[4]
-
Degassed Solvents: Use properly degassed solvents to remove dissolved oxygen.[3][4]
-
Reagent Purity: Ensure the purity of your pyrazole boronic acid, aryl halide, and other reagents. Boronic acids can degrade over time.[4]
-
Proper Mixing: For biphasic reactions (e.g., using an aqueous base), vigorous stirring is essential to ensure efficient mixing and facilitate the reaction.[4]
Q4: My pyrazole substrate has an unprotected N-H group. What special considerations should I take?
A4: Unprotected N-H groups on pyrazoles can inhibit the palladium catalyst.[2] To address this, you can:
-
Use Specialized Ligands: Bulky, electron-rich phosphine ligands like XPhos and SPhos can shield the palladium center and improve catalytic activity in the presence of N-H heterocycles.[2][3]
-
Protecting Groups: While adding extra steps, N-protection of the pyrazole ring can prevent catalyst inhibition and often leads to higher yields and cleaner reactions.
-
Use Pre-catalysts: Certain well-defined pre-catalysts, such as XPhos Pd G2 or G3, have shown improved performance with nitrogen-containing heterocycles.[1][10]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion of Starting Material | 1. Inactive catalyst. 2. Inappropriate base or solvent. 3. Reaction temperature is too low. 4. Catalyst inhibition by N-H pyrazole. | 1. Use a fresh batch of catalyst or a more robust pre-catalyst.[4] 2. Screen different bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) and solvents (e.g., dioxane, THF, toluene, with or without water).[2][5][11] 3. Increase the reaction temperature.[3] 4. Use bulky, electron-rich ligands (e.g., XPhos, SPhos) or protect the N-H group.[2][3] |
| Significant Protodeboronation | 1. Presence of water. 2. Base is too strong. 3. Unstable boronic acid. | 1. Use anhydrous conditions.[4] 2. Switch to a milder base (e.g., K₂CO₃, Cs₂CO₃).[4] 3. Convert the boronic acid to a more stable pinacol ester or trifluoroborate salt.[3][7][8] |
| Formation of Homocoupling Byproducts | 1. Presence of oxygen. 2. Inefficient reduction of Pd(II) to Pd(0). | 1. Thoroughly degas all solvents and run the reaction under a strict inert atmosphere.[4] 2. Use a Pd(0) source (e.g., Pd(PPh₃)₄) or an efficient pre-catalyst system.[3] |
| Dehalogenation of the Coupling Partner | 1. Certain catalyst/ligand combinations. 2. High reaction temperatures. | 1. Bromo and chloro derivatives of pyrazoles are often less prone to dehalogenation than iodo derivatives.[1][6] 2. Screen different catalyst systems. For example, XPhos-based catalysts have been shown to minimize this side reaction.[6] 3. Try lowering the reaction temperature if possible. |
| Reaction Stalls Before Completion | 1. Catalyst deactivation over time. 2. Insufficient amount of base or boronic acid. | 1. Add a fresh portion of the catalyst. 2. Increase the equivalents of the base and/or boronic acid. |
Data Presentation: Comparison of Reaction Conditions
The following tables summarize various reaction conditions for the Suzuki coupling of pyrazole derivatives from the literature.
Table 1: Suzuki Coupling of 4-Bromopyrazoles with Arylboronic Acids
| Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 6 | Varies | [11] |
| XPhos Pd G2 | K₂CO₃ | EtOH/H₂O | MW | Varies | High | [1] |
| P1 (XPhos pre-catalyst) | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 61-86 | [2] |
Table 2: Suzuki Coupling of Pyrazole Triflates with Arylboronic Acids
| Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| PdCl₂(dppf) / dppf | K₃PO₄ | 1,4-Dioxane | 100 | 16 | Good | [5] |
Experimental Protocols
General Protocol for Suzuki Coupling of a Halopyrazole with a Pyrazole Boronic Acid
This is a general guideline and may require optimization for specific substrates.
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the halopyrazole (1.0 equiv.), pyrazole boronic acid (1.2–1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv.).[4]
-
Inert Atmosphere: Seal the vial with a septum cap and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.[4]
-
Catalyst Addition: Under the inert atmosphere, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1–5 mol%) and any additional ligand if required.[4]
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe.[4]
-
Reaction: Place the reaction vessel in a preheated oil bath or heating block at the desired temperature (e.g., 80-110 °C) and stir vigorously for the specified time (e.g., 4-24 hours).[3]
-
Monitoring: Monitor the reaction progress by a suitable technique such as TLC, GC-MS, or LC-MS.[4]
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]
-
Purification: Purify the crude product by flash column chromatography to obtain the desired coupled product.[4]
Visualizations
Caption: General workflow for a Suzuki coupling reaction involving pyrazole boronic acids.
Caption: Decision tree for troubleshooting low yields in pyrazole Suzuki coupling reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Suzuki-Miyaura Coupling of Pyrazoles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura coupling reactions involving pyrazole substrates.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki-Miyaura reaction with a pyrazole substrate is showing low to no conversion. What are the common causes and how can I troubleshoot this?
A1: Low or no conversion in Suzuki-Miyaura couplings of pyrazoles can stem from several factors. A primary issue is often the inhibition of the palladium catalyst by the nitrogen-rich pyrazole ring. The free N-H group in unprotected pyrazoles can coordinate to the palladium center, hindering the catalytic cycle.
Troubleshooting Steps:
-
Protect the Pyrazole Nitrogen: N-protection of the pyrazole can prevent catalyst inhibition and often leads to significantly higher yields. Common protecting groups include Boc, Ts, and SEM.
-
Optimize Catalyst and Ligand: The choice of catalyst and ligand is critical. For unprotected pyrazoles, bulky, electron-rich phosphine ligands like SPhos and XPhos are often effective. Using a pre-catalyst, such as an XPhos-derived precatalyst, can also improve results.[1]
-
Screen Bases and Solvents: The base and solvent system plays a crucial role. A common combination is an inorganic base like K₃PO₄ or K₂CO₃ in a solvent mixture such as dioxane/water or DMF.[1][2] The optimal conditions can be highly substrate-dependent, so screening different combinations is recommended.
-
Increase Temperature: If the reaction is sluggish, cautiously increasing the temperature can improve the reaction rate. However, be aware that higher temperatures can also promote side reactions.[1]
Q2: I am observing a significant amount of a homocoupled bipyrazole product in my reaction mixture. What causes this and how can I minimize it?
A2: Homocoupling of the pyrazole boronic acid or ester is a common side reaction that forms a symmetrical bipyrazole. This is often promoted by the presence of oxygen or the use of a Pd(II) precatalyst which can directly react with the boronic acid derivative.
Troubleshooting Steps:
-
Ensure Rigorous Inert Atmosphere: Oxygen can facilitate the oxidative homocoupling pathway. Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen).
-
Use a Pd(0) Source or a Pre-catalyst: Starting with a Pd(0) source or a pre-catalyst that rapidly generates the active Pd(0) species can minimize the direct reaction of Pd(II) with the boronic acid.
-
Control Reaction Stoichiometry: Using a slight excess of the halo-pyrazole relative to the pyrazole boronic acid derivative can favor the cross-coupling pathway.
-
Optimize Reaction Conditions: Lowering the reaction temperature or changing the base may help to suppress the homocoupling reaction.
Q3: Protodeboronation of my pyrazole boronic acid seems to be a major issue, leading to low yields of the desired product. How can I prevent this?
A3: Protodeboronation is the undesired cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. This is a common side reaction, particularly with electron-rich or unstable heteroaromatic boronic acids, and is often promoted by aqueous basic conditions.[3]
Troubleshooting Steps:
-
Use Anhydrous Conditions: If possible, running the reaction under anhydrous conditions can significantly reduce protodeboronation.
-
Choose the Right Base: The choice of base can have a significant impact. Weaker bases or fluoride-based activators (e.g., KF) may be beneficial.
-
Use Boronic Esters: Pinacol esters of boronic acids are generally more stable towards protodeboronation than the corresponding boronic acids.[4]
-
Optimize Catalyst System: Using a highly active catalyst system that promotes rapid transmetalation can help the desired cross-coupling reaction outcompete the protodeboronation side reaction.[5]
Q4: I am working with a halogenated aminopyrazole and observing significant dehalogenation. What is the cause and how can I address it?
A4: Dehalogenation is a side reaction where the halogen atom on the pyrazole ring is replaced by a hydrogen atom. This is particularly problematic with iodo- and sometimes bromopyrazoles, especially in the presence of a base and a palladium catalyst.[6][7][8]
Troubleshooting Steps:
-
Switch Halogen: If possible, using the corresponding chloro- or bromopyrazole instead of an iodopyrazole can reduce the propensity for dehalogenation. Bromo and chloro derivatives have been shown to be superior substrates in some cases.[6][7][8]
-
Optimize Reaction Conditions: Lowering the reaction temperature and carefully selecting the base and solvent can help minimize dehalogenation.
-
Use a More Active Catalyst: A highly active catalyst that facilitates rapid oxidative addition and subsequent steps in the catalytic cycle can favor the desired coupling over dehalogenation.
Data Summary
The following tables summarize the effect of different reaction parameters on the Suzuki-Miyaura coupling of pyrazoles, based on literature data.
Table 1: Effect of Catalyst/Ligand on the Coupling of 3-Bromopyrazole with Phenylboronic Acid
| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 86 | [1] |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 82 | [1] |
| Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF | 80 | Moderate | [9] |
Table 2: Effect of Base and Solvent on a Model Suzuki-Miyaura Coupling Reaction
| Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| KOH | Methanol | 80 | 66 | [2] |
| K₂CO₃ | DMF | 80 | ~100 | [2] |
| K₃PO₄ | Dioxane/H₂O | 100 | High | [1] |
| Na₂CO₃ | EtOH/H₂O | Reflux | 98 | [10] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of an N-Protected 4-Bromopyrazole:
-
Reaction Setup: To an oven-dried reaction vessel, add the N-protected 4-bromopyrazole (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Solvent and Catalyst Addition: Add the degassed solvent (e.g., DMF, 5 mL). Then, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visual Guides
Below are diagrams illustrating key concepts and workflows relevant to troubleshooting Suzuki-Miyaura couplings of pyrazoles.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. | Semantic Scholar [semanticscholar.org]
- 9. Synthesis of Mono- and Bis-Pyrazoles Bearing Flexible p-Tolyl Ether and Rigid Xanthene Backbones, and Their Potential as Ligands in the Pd-Catalysed Suzuki–Miyaura Cross-Coupling Reaction [mdpi.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Deactivation in Pyrazole Suzuki Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation during pyrazole Suzuki coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common signs of catalyst deactivation in my pyrazole Suzuki coupling reaction?
A1: Common indicators of catalyst deactivation include:
-
Low or no conversion: The reaction fails to proceed to completion, leaving significant amounts of starting material.
-
Stalled reaction: The reaction starts but stops before full conversion of the limiting reagent.
-
Formation of byproducts: An increase in side products such as homocoupled arenes or protodeboronated starting materials is observed.[1]
-
Precipitation of black solid: The formation of palladium black, an inactive form of palladium, is a visible sign of catalyst agglomeration and deactivation.[2]
-
Inconsistent results: Reproducibility issues between batches can point towards catalyst instability or poisoning.
Q2: How does the pyrazole ring itself contribute to catalyst deactivation?
A2: The nitrogen atoms in the pyrazole ring can act as ligands, coordinating to the palladium center. This coordination can inhibit crucial steps in the catalytic cycle, such as oxidative addition, leading to catalyst deactivation.[3][4] Unprotected N-H groups on pyrazoles can be particularly problematic due to their acidity and coordination potential.[4]
Q3: What role does the choice of ligand play in preventing deactivation?
A3: The ligand is critical for stabilizing the palladium catalyst and promoting the desired catalytic cycle. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often effective in pyrazole Suzuki couplings.[3][5] They can enhance the rate of oxidative addition and reductive elimination while preventing the formation of inactive palladium dimers or larger aggregates.[1] In some cases, increasing the ligand-to-palladium ratio can be beneficial.[4]
Q4: Can the base I'm using cause my catalyst to deactivate?
A4: Yes, the choice and quality of the base are crucial. Some bases can accelerate catalyst decomposition or promote side reactions. For instance, while strong inorganic bases like K₃PO₄ are often used, their physical properties (like being finely ground) and the presence of water can impact reproducibility.[2][6] It is essential to screen different bases to find the optimal conditions for your specific substrate combination.
Q5: I am observing significant protodeboronation of my boronic acid. What can I do?
A5: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction, especially at elevated temperatures.[4] To mitigate this, you can:
-
Use a more stable boronic acid derivative, such as a pinacol boronate ester (Bpin).[1][7]
-
Lower the reaction temperature if possible.
-
Reduce the amount of water in the reaction mixture.[2]
-
Choose a milder base.[8]
Troubleshooting Guide
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Step | Rationale |
| Catalyst Poisoning | Analyze starting materials for impurities, particularly sulfur-containing compounds.[9] Pre-treat starting materials if necessary. | Impurities can irreversibly bind to the palladium, rendering it inactive. |
| Inefficient Catalyst Activation | Switch to a pre-formed palladium(0) catalyst or a more efficient precatalyst (e.g., XPhos Pd G2/G3).[1][3] | Some Pd(II) precatalysts may not be efficiently reduced to the active Pd(0) species under the reaction conditions. |
| Poor Ligand Choice | Screen bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos).[5] | These ligands can accelerate the rate-limiting oxidative addition step and stabilize the active catalytic species. |
| Sub-optimal Base/Solvent | Screen a panel of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., dioxane, THF, DMF).[8][10] | The base and solvent have a profound effect on the reaction rate and catalyst stability. |
Issue 2: Reaction Stalls or is Sluggish
| Potential Cause | Troubleshooting Step | Rationale |
| Pyrazole Inhibition | Increase catalyst and/or ligand loading.[4] | A higher concentration of the active catalyst can overcome competitive inhibition by the pyrazole substrate or product. |
| Low Temperature | Gradually increase the reaction temperature. | Higher temperatures can increase the rate of slow catalytic steps, but be mindful of potential side reactions like protodeboronation. |
| Poor Mixing | Ensure vigorous stirring, especially for biphasic reactions.[1] | Inadequate mixing can lead to mass transfer limitations, slowing down the reaction. |
Issue 3: Significant Byproduct Formation (Homocoupling, Protodeboronation)
| Potential Cause | Troubleshooting Step | Rationale |
| Presence of Oxygen | Thoroughly degas all solvents and reagents and maintain an inert (N₂ or Ar) atmosphere.[1] | Oxygen can promote the homocoupling of boronic acids. |
| Unstable Boronic Acid | Switch to a more stable boronate ester (e.g., pinacol, MIDA).[1][7] | Boronate esters are generally more resistant to protodeboronation than the corresponding boronic acids. |
| Harsh Reaction Conditions | Use a milder base or lower the reaction temperature.[8] | Less forcing conditions can disfavor side reactions. |
| Inappropriate Ligand | Use a bulky ligand to sterically hinder the formation of homocoupled products.[1] | Bulky ligands favor the desired cross-coupling pathway. |
Data Summary
The following table summarizes typical reaction conditions found in the literature for pyrazole Suzuki couplings, highlighting variables that can be adjusted for troubleshooting.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Reference |
| Palladium Source | Pd₂(dba)₃ | Pd(OAc)₂ | XPhos Pd G2 | [11],[10],[3] |
| Ligand | Custom P,N-Ligand | Custom Pyrazole Ligand | XPhos | [11],[10],[4] |
| Catalyst Loading | 1-2 mol% | 1 mol% | 2.5 - 7 mol% | [11],[10],[4] |
| Base | K₃PO₄ | K₂CO₃ | K₃PO₄ | [4],[10] |
| Solvent | Dioxane | DMF | Dioxane/Water | [4],[10] |
| Temperature | 80-85 °C | 80 °C | 100 °C | [11],[10],[4] |
| Yield | Moderate to Good | Moderate to Excellent | 61-86% | [11],[10],[4] |
Experimental Protocols & Visualizations
Protocol: Screening for Optimal Ligand and Base
-
Setup: In parallel reaction vials under an inert atmosphere, add the pyrazole halide (1.0 equiv), boronic acid or ester (1.5-2.0 equiv), and the chosen base (2.0-3.0 equiv).
-
Catalyst Preparation: In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 2 mol % Pd) and the ligand (e.g., XPhos, 4.4 mol %) in the reaction solvent for 15-30 minutes.
-
Reaction Initiation: Add the catalyst solution to each reaction vial.
-
Heating and Monitoring: Heat the reactions to the desired temperature (e.g., 80-100 °C) and monitor progress by TLC, GC-MS, or LC-MS at regular intervals (e.g., 1h, 4h, 16h).
-
Analysis: Compare conversion and byproduct formation across the different ligand and base combinations to identify the optimal conditions.
Visualizations
Below are diagrams illustrating key concepts in catalyst deactivation and troubleshooting.
Caption: Common pathways for palladium catalyst deactivation.
Caption: A logical workflow for troubleshooting failed reactions.
References
- 1. reddit.com [reddit.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Protodeboronation of pyrazole boronic acids and prevention
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with pyrazole boronic acids, focusing on the common issue of protodeboronation.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem with pyrazole boronic acids?
Protodeboronation, or protodeborylation, is an undesired side reaction where the carbon-boron bond of a boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] This reaction converts your valuable pyrazole boronic acid into the simple corresponding pyrazole, leading to reduced yields in coupling reactions like the Suzuki-Miyaura and complicating product purification.[1][2] Heteroaromatic boronic acids, including pyrazole derivatives, can be particularly susceptible to this decomposition pathway, especially under basic and heated reaction conditions.[3][4]
Q2: How can I detect if protodeboronation is occurring in my experiment?
The primary indicator of protodeboronation is the formation of the corresponding pyrazole byproduct (the "de-borylated" starting material) alongside a lower-than-expected yield of your desired coupled product. You can detect and quantify this byproduct using standard analytical techniques:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is often the most effective method for monitoring reaction progress and identifying the protodeboronated species by its mass.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H NMR of the crude reaction mixture will show characteristic signals for the pyrazole byproduct, which can be compared to an authentic sample.
-
GC-MS (Gas Chromatography-Mass Spectrometry): Suitable for volatile pyrazoles.
-
UPLC (Ultra High Performance Liquid Chromatography): A high-throughput method for the quantitative analysis of boronic acids and their byproducts.[5]
Q3: What key factors promote the protodeboronation of pyrazole boronic acids?
Several factors can accelerate this unwanted side reaction. Understanding them is key to prevention:
-
High Temperatures: Elevated temperatures significantly increase the rate of protodeboronation.[3]
-
Base Strength and Type: Strong bases (e.g., NaOH, KOH) and highly basic conditions can promote the formation of more reactive arylboronate anions, which may accelerate protodeboronation.[6][7]
-
pH: The reaction pH is a critical factor. For some basic heteroaromatic boronic acids, zwitterionic species that form at neutral pH can be exceptionally reactive and undergo rapid protodeboronation.[1][8][9] Both strongly acidic and strongly basic conditions can also catalyze the reaction, with many simple boronic acids being most stable near neutral pH.[1]
-
Proton Source (Water): Excess water in the reaction can act as the proton source for cleaving the C-B bond.[3][10]
-
Slow Catalytic Turnover: If the desired coupling reaction is slow, the competing protodeboronation has more time to occur.[11]
-
Inherent Instability: Some pyrazole substitution patterns may render the boronic acid inherently unstable.[12]
Troubleshooting Guide
Problem: My Suzuki-Miyaura coupling reaction using a pyrazole boronic acid has a low yield, and I've identified the protodeboronated pyrazole as the major byproduct.
This is a classic case of protodeboronation outcompeting your desired cross-coupling reaction. Follow these steps to troubleshoot and optimize your experiment.
Step 1: Modify the Boron Reagent (Most Effective Strategy)
The most robust solution is to replace the potentially unstable free boronic acid with a more stable derivative.[3] This strategy keeps the concentration of the reactive free boronic acid low throughout the reaction.[1]
-
Switch to a Pinacol Ester: Pyrazole boronic acid pinacol esters are often commercially available or can be easily synthesized.[13] The bulky pinacol group protects the boron center from attack, significantly enhancing stability.[7]
-
Use an N-methyliminodiacetic acid (MIDA) Boronate: MIDA boronates are exceptionally stable, air-tolerant solids that slowly release the active boronic acid under the reaction conditions.[12] This "slow-release" approach is highly effective for preventing decomposition.[1]
Table 1: Comparison of Benchtop Stability of Unstable Boronic Acids vs. MIDA Boronates
| Entry | Boronic Acid (Structure) | % Decomposition of Boronic Acid (15 days, in air) | % Decomposition of MIDA Boronate (≥60 days, in air) |
|---|---|---|---|
| 1 | 2-Furanboronic acid | >95% | 0% |
| 2 | 2-Pyrroleboronic acid | >95% | 0% |
| 3 | 2-Indoleboronic acid | >95% | 0% |
| 4 | 2-Thiopheneboronic acid | 50% | 0% |
| 5 | Vinylboronic acid | >95% | 0% |
| 6 | Cyclopropylboronic acid | 80% | 0% |
Data summarized from a study on various unstable boronic acids, demonstrating the profound stabilizing effect of conversion to MIDA boronates.[12]
Step 2: Optimize Reaction Conditions
If you must use the free boronic acid, or if you still observe issues with a derivative, systematically optimize the reaction conditions.
-
Lower the Temperature: Attempt the reaction at a lower temperature (e.g., 60–80 °C).[3] This may require a more active catalyst to achieve a reasonable reaction rate.
-
Use a Milder Base: Switch from strong bases like NaOH or KOH to milder inorganic bases such as K₃PO₄, Cs₂CO₃, or CsF.[3][11]
-
Control Water Content: While Suzuki couplings often benefit from some water, excess water can fuel protodeboronation. Consider using anhydrous solvents or a carefully optimized solvent/water mixture (e.g., 10:1 dioxane/water).[10]
-
Use a Highly Active Catalyst System: A more efficient catalyst can accelerate the desired cross-coupling, allowing it to outcompete protodeboronation.[11] Use modern palladium precatalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).[4][10]
Step 3: Review Storage and Handling Practices
Improper storage can lead to the degradation of pyrazole boronic acids before they are even used.
-
Store Properly: Keep boronic acids and their derivatives in tightly sealed containers in a cool, dry, dark place.[14][15] Avoid exposure to heat or direct sunlight.[15]
-
Use an Inert Atmosphere: For particularly sensitive reagents, handle them under an inert atmosphere (e.g., in a glovebox) to minimize contact with air and moisture.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with a Pyrazole Boronic Acid Pinacol Ester
This protocol is a starting point and should be optimized for specific substrates.
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl/heteroaryl halide (1.0 equiv.), the pyrazole boronic acid pinacol ester (1.2–1.5 equiv.), and a finely powdered mild base (e.g., K₃PO₄, 2.0–3.0 equiv.).[3]
-
Inert Atmosphere: Seal the vial with a septum cap and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%).
-
Solvent Addition: Add a degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe.
-
Reaction: Place the vial in a preheated heating block and stir vigorously at the optimized temperature (start with 60–80 °C).
-
Monitoring and Workup: Monitor the reaction by LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Preparation of a Pyrazole Boronic Acid Pinacol Ester
If the pinacol ester of your pyrazole boronic acid is not commercially available, you can synthesize it using this general procedure.
-
Setup: In a round-bottom flask, dissolve the pyrazole boronic acid (1.0 equiv.) and pinacol (1.1 equiv.) in an anhydrous solvent such as THF or dichloromethane under an inert atmosphere.
-
Drying Agent: Add a drying agent like anhydrous magnesium sulfate (MgSO₄) to the mixture to scavenge the water that is formed.
-
Stirring: Stir the mixture vigorously at room temperature. The reaction is typically complete within a few hours but can be left overnight.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting boronic acid is consumed.
-
Workup: Filter off the drying agent and wash it with the solvent. Concentrate the filtrate under reduced pressure.
-
Purification: The resulting crude pinacol ester is often pure enough to be used directly in the next step. If necessary, it can be purified by recrystallization or column chromatography on silica gel.
Visualization
The following diagram illustrates a logical workflow for troubleshooting protodeboronation issues in your experiments.
Caption: Troubleshooting workflow for addressing protodeboronation.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. research.ed.ac.uk [research.ed.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 1H-Pyrazole-4-boronic acid pinacol ester, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 15. csuohio.edu [csuohio.edu]
Effect of base and solvent on pyrazole Suzuki coupling efficiency
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing pyrazole Suzuki coupling reactions. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general role of the base in a pyrazole Suzuki coupling reaction?
A1: The base is a critical component in the Suzuki-Miyaura coupling catalytic cycle. Its primary role is to activate the organoboron species (boronic acid or ester) to form a more nucleophilic boronate "ate" complex. This complex then undergoes transmetalation with the palladium(II) halide complex more readily. An alternative pathway involves the base reacting with the palladium(II) halide complex to form a palladium(II) hydroxide complex, which then reacts with the neutral boronic acid. The specific pathway can be influenced by the choice of base, solvent, and substrates.[1]
Q2: How does the choice of solvent affect the efficiency of the coupling reaction?
A2: The solvent plays a crucial role in a Suzuki coupling reaction by:
-
Solubilizing Reactants: Ensuring that the pyrazole halide, boronic acid derivative, catalyst, and base are sufficiently dissolved to allow for an efficient reaction.
-
Influencing Catalyst Activity: The polarity of the solvent can affect the structure and activity of the palladium catalyst and its intermediates.[2]
-
Facilitating Transmetalation: In some cases, the presence of a co-solvent like water can facilitate the transmetalation step, especially when using inorganic bases.[2][3]
Commonly used solvents include ethereal solvents like 1,4-dioxane and tetrahydrofuran (THF), polar aprotic solvents such as N,N-dimethylformamide (DMF), and alcoholic or aqueous mixtures.[4]
Q3: Does the N-H of an unprotected pyrazole interfere with the reaction?
A3: Yes, the acidic N-H proton of an unprotected pyrazole can significantly impact the reaction. The resulting pyrazolate anion can interact with the palladium catalyst, potentially leading to catalyst inhibition or promoting side reactions like dehalogenation.[5] For this reason, N-protected pyrazoles often give higher yields and cleaner reactions. However, successful couplings with unprotected pyrazoles have been achieved using specific catalyst systems and conditions.[5][6]
Troubleshooting Guides
Issue 1: Low or No Product Yield
Low or no yield in a pyrazole Suzuki coupling can be attributed to several factors. The following guide provides a systematic approach to troubleshooting this issue.
| Potential Cause | Troubleshooting Steps | Explanation |
| Inefficient Catalyst Activity | 1. Degas the reaction mixture: Thoroughly sparge the solvent and reaction mixture with an inert gas (Argon or Nitrogen) to remove oxygen, which can deactivate the Pd(0) catalyst.[7] 2. Use a pre-catalyst: Consider using a more stable and air-insensitive palladium pre-catalyst to ensure the efficient generation of the active Pd(0) species.[7] 3. Screen different ligands: The choice of phosphine ligand is crucial. Bulky, electron-rich ligands often improve the efficiency of the oxidative addition and reductive elimination steps. | The active catalytic species, Pd(0), is sensitive to oxidation. Ligands stabilize the palladium center and modulate its reactivity. |
| Poor Solubility of Reactants | 1. Change the solvent or use a co-solvent: If reactants are not fully dissolved, try a different solvent system. A mixture of a non-polar solvent (like toluene or dioxane) with a polar co-solvent (like water, ethanol, or DMF) can improve solubility.[8] 2. Increase the reaction temperature: Higher temperatures can improve solubility and reaction rates, but be mindful of potential side reactions. | For the reaction to proceed, the reactants must be in the same phase to interact with the catalyst. |
| Inappropriate Base | 1. Screen different bases: The optimal base is substrate-dependent. Common choices include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (KOH).[9][10][11] 2. Ensure the base is finely powdered and dry: The physical properties of the base can affect its reactivity. | The base's strength and nature influence the rate of boronate formation and the overall reaction kinetics. |
| Decomposition of Boronic Acid | 1. Use a more stable boronic acid derivative: Pinacol esters or MIDA boronates are generally more stable than boronic acids and can prevent premature decomposition (protodeboronation).[7] 2. Use milder reaction conditions: High temperatures and strong bases can promote the degradation of the boronic acid. | Protodeboronation is a common side reaction where the C-B bond is cleaved, reducing the amount of coupling partner available. |
Issue 2: Significant Debromination or Dehalogenation Side Product
The formation of a dehalogenated pyrazole is a common side reaction.
| Potential Cause | Troubleshooting Steps | Explanation |
| N-H Acidity of Unprotected Pyrazole | 1. Protect the pyrazole nitrogen: Protecting groups like Boc or SEM can significantly reduce or eliminate dehalogenation.[6] | The pyrazolate anion formed from deprotonation of an unprotected pyrazole can facilitate the dehalogenation pathway. |
| Reaction Conditions are too Harsh | 1. Use a milder base: Strong inorganic bases like NaOH or KOH can sometimes promote dehalogenation. Consider switching to milder bases such as K₃PO₄ or Cs₂CO₃. 2. Lower the reaction temperature: High temperatures can increase the rate of side reactions. | Harsher conditions can lead to undesired reaction pathways. |
| Choice of Halogen | 1. Use a bromopyrazole or chloropyrazole: Iodopyrazoles are generally more reactive but also more prone to dehalogenation compared to their bromo and chloro counterparts.[6][12] | The carbon-halogen bond strength influences the propensity for side reactions. C-I bonds are weaker and more susceptible to cleavage. |
Data Presentation: Effect of Base and Solvent on Yield
The following tables summarize quantitative data from various studies on the effect of base and solvent on the yield of pyrazole Suzuki coupling reactions.
Table 1: Comparison of Different Bases in Pyrazole Suzuki Coupling
| Pyrazole Substrate | Boronic Acid | Catalyst | Solvent | Base | Yield (%) | Reference |
| 4-Bromo-1H-pyrazole | Phenylboronic acid | Pd(PPh₃)₄ | Dioxane/H₂O | Na₂CO₃ | 85 | [13] |
| 4-Bromo-1H-pyrazole | Phenylboronic acid | Pyridine-Pyrazole/Pd(II) | EtOH/H₂O | K₂CO₃ | 92 | [13] |
| 3-Chloroindazole | 5-Indole boronic acid | Pd₂(dba)₃ / SPhos | Dioxane/H₂O | K₃PO₄ | 85 | [5] |
| 4-Bromo-3,5-dinitro-1H-pyrazole | Phenylboronic acid | XPhos Pd G2 | Toluene/H₂O | K₃PO₄ | 95 | [14] |
| Bromobenzene | Phenylboronic acid | bis(pyrazolyl)palladium complex | DMF | KOH | 98 | [9] |
| Bromobenzene | Phenylboronic acid | bis(pyrazolyl)palladium complex | DMF | K₂CO₃ | 95 | [9] |
| Bromobenzene | Phenylboronic acid | bis(pyrazolyl)palladium complex | DMF | Na₂CO₃ | 96 | [9] |
Table 2: Comparison of Different Solvents in Pyrazole Suzuki Coupling
| Pyrazole Substrate | Boronic Acid | Catalyst | Base | Solvent | Yield (%) | Reference |
| 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ / Ligand 2a | K₃PO₄ | Methanol | 66 | [15] |
| 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ / Ligand 2a | K₃PO₄ | Dioxane | <5 | [15] |
| 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ / Ligand 2a | K₃PO₄ | Toluene | <5 | [15] |
| 2-Bromobenzimidazole | Phenylboronic acid | XPhos Pd G2 | K₃PO₄ | Dioxane/H₂O | 92 | [5] |
| 4-Bromo-1H-pyrazole | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 85 | [16] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 4-Bromopyrazoles [13]
-
Materials:
-
4-Bromopyrazole derivative (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
Na₂CO₃ (2.5 equiv)
-
1,4-Dioxane
-
Water
-
-
Procedure:
-
To a reaction vessel, add the 4-bromopyrazole derivative, arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).
-
Seal the vessel and heat the reaction mixture at 90-100 °C with stirring for the required time (monitor by TLC or LC-MS).
-
After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Visualizations
Caption: Experimental workflow for a typical pyrazole Suzuki coupling reaction.
Caption: Troubleshooting logic for low-yield pyrazole Suzuki coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: 1-(Tetrahydro-2H-pyran-2-yl)pyrazole-4-boronic acid Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the workup procedures for reactions involving 1-(Tetrahydro-2H-pyran-2-yl)pyrazole-4-boronic acid and its derivatives, such as the pinacol ester. The following sections offer troubleshooting advice and frequently asked questions to ensure the success of your experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during Suzuki-Miyaura coupling reactions using this compound or its pinacol ester.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low to No Yield of Coupled Product | 1. Catalyst Inactivity: The Pd(0) catalyst may have been deactivated by oxygen.[1] 2. Inefficient Transmetalation: The transfer of the pyrazole group from boron to palladium is slow. This can be an issue with electron-deficient heteroaryl boron derivatives.[2] 3. Competitive Protodeboronation: The boronic acid group is replaced by a hydrogen atom from water or other protic sources in the reaction mixture.[1][3] | 1. Ensure all solvents are thoroughly degassed and the reaction is maintained under an inert atmosphere (e.g., Argon or Nitrogen).[1] Use a fresh, high-quality palladium catalyst or a more robust pre-catalyst. 2. Switch to a more active catalyst system, such as one employing Buchwald ligands (e.g., SPhos, XPhos).[4] The choice of base is also critical; consider using a weaker, non-hydroxide base like K₂CO₃, Cs₂CO₃, or K₃PO₄.[3] 3. Use anhydrous solvents and ensure the base is finely powdered and dry.[1][3] Lowering the reaction temperature may also disfavor protodeboronation, though this might require a more active catalyst.[3] |
| Significant Protodeboronation Detected | 1. Presence of Water: Water is the primary proton source for this side reaction.[1] 2. Strong Base: Strong bases in aqueous media can accelerate the rate of protodeboronation.[1] 3. High Temperature: Higher reaction temperatures can increase the rate of protodeboronation, especially for unstable boronic acids.[4] | 1. Switch to strictly anhydrous conditions. Use anhydrous solvents and dry the base before use.[1] 2. Use a milder base such as potassium carbonate (K₂CO₃) or potassium fluoride (KF).[1] 3. Attempt the reaction at a lower temperature (e.g., 60-80 °C), potentially with a more active catalyst system to maintain a reasonable reaction rate.[4] |
| Formation of Homocoupled Boronic Acid Byproduct | Presence of Oxygen: Oxygen can lead to the oxidative homocoupling of the boronic acid.[1][5] | Ensure the reaction mixture is thoroughly degassed before adding the catalyst and that a positive pressure of an inert gas is maintained throughout the reaction.[1] |
| Cleavage of THP Protecting Group | Acidic Conditions: The tetrahydropyranyl (THP) group is an acetal and is labile under acidic conditions. | The THP group is generally stable under the basic conditions of the Suzuki-Miyaura reaction.[6] Avoid any acidic wash during the workup. If an aqueous wash is performed, use a neutral or basic solution (e.g., saturated sodium bicarbonate solution, water, brine).[7] |
| Difficulty in Product Purification | 1. Polarity of Boronic Acid Byproducts: Boronic acids and their byproducts can be polar and may streak on silica gel. 2. Co-elution with Starting Material or Byproducts: The desired product may have a similar polarity to the starting materials or byproducts. | 1. Consider an aqueous basic wash (e.g., 1M NaOH) during the workup to remove unreacted boronic acid as a water-soluble boronate salt. Caution: Ensure your product is stable to these conditions. Neutralize the aqueous layer before disposal. 2. Optimize the solvent system for column chromatography. A gradient elution may be necessary. If silica gel chromatography is problematic, consider alternative purification methods such as preparative HPLC or recrystallization. |
Experimental Protocols
Representative Suzuki-Miyaura Coupling Protocol
This protocol is a general guideline for the Suzuki-Miyaura coupling of an aryl halide with this compound pinacol ester. Conditions should be optimized for specific substrates.
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound pinacol ester (1.2–1.5 equiv.), and a finely powdered base (e.g., K₃PO₄ or K₂CO₃, 2.0–3.0 equiv.).[1][4]
-
Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 5-10 minutes.[1]
-
Catalyst Addition: Under the inert atmosphere, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%).[4]
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 4:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[1][4]
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[1][4]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1]
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Workup Procedure for Synthesis of this compound pinacol ester
This procedure describes the workup following the protection of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole with 3,4-dihydro-2H-pyran.[7]
-
After the reaction is complete, cool the reaction mixture to room temperature.
-
Partition the mixture between ethyl acetate and a saturated aqueous sodium bicarbonate solution.[7]
-
Separate the layers and extract the aqueous layer further with ethyl acetate.[7]
-
Combine the organic layers and wash with saturated aqueous sodium chloride (brine).[7]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.[7]
-
Purify the crude product by silica gel column chromatography.[7]
Quantitative Data
The following table presents representative yields for Suzuki-Miyaura coupling reactions of unprotected bromopyrazoles with various boronic acids. These values can serve as a benchmark for what might be expected when using the THP-protected analogue under similar conditions.
Table 1: Suzuki-Miyaura Coupling of Bromopyrazoles with Boronic Acids [4]
| Pyrazole Substrate | Boronic Acid | Product | Yield (%) |
| 4-Bromo-1H-pyrazole | 4-methoxyphenylboronic acid | 4-(4-methoxyphenyl)-1H-pyrazole | 86 |
| 4-Bromo-1H-pyrazole | 3-methoxyphenylboronic acid | 4-(3-methoxyphenyl)-1H-pyrazole | 81 |
| 4-Bromo-1H-pyrazole | 4-(trifluoromethyl)phenylboronic acid | 4-(4-(trifluoromethyl)phenyl)-1H-pyrazole | 75 |
| 3-Bromo-1H-pyrazole | 4-methoxyphenylboronic acid | 3-(4-methoxyphenyl)-1H-pyrazole | 84 |
| 3-Bromo-1H-pyrazole | 4-(trifluoromethyl)phenylboronic acid | 3-(4-(trifluoromethyl)phenyl)-1H-pyrazole | 78 |
Reaction conditions: aryl halide (1.00 mmol), boronic acid (2.00 mmol), P1 (XPhos-derived precatalyst, 6–7 mol%), K₃PO₄ (2.00 mmol), dioxane (4 mL), H₂O (1 mL), 100 °C, 24 h. Yields are for isolated products.[4]
Visualizations
Caption: Standard workup workflow for a Suzuki-Miyaura coupling reaction.
Caption: Decision tree for troubleshooting low-yield Suzuki-Miyaura reactions.
Frequently Asked Questions (FAQs)
Q1: Is the THP (tetrahydropyranyl) protecting group stable under typical Suzuki-Miyaura coupling conditions?
A1: Yes, the THP group is an acetal, which is generally stable to the basic and nucleophilic conditions employed in Suzuki-Miyaura reactions. It is, however, sensitive to acid. Therefore, any acidic treatment during the reaction or workup should be avoided to prevent premature deprotection.
Q2: I am observing significant amounts of the deboronated pyrazole byproduct. What is the most likely cause?
A2: The most common cause of protodeboronation is the presence of water in the reaction mixture, which acts as a proton source.[1] This issue is often exacerbated by strong bases and high temperatures. To mitigate this, use anhydrous solvents, dry your base before use, and consider a milder base like K₂CO₃.[1][3]
Q3: Can I use this compound directly, or is the pinacol ester preferred?
A3: Both the free boronic acid and its pinacol ester can be used in Suzuki-Miyaura couplings. Pinacol esters are often favored because they are generally more stable, easier to handle and purify, and less prone to dehydration to form boroxines. If you are using the pinacol ester, the reaction conditions (base and water presence) will hydrolyze it in situ to the active boronic acid species.
Q4: My reaction is sluggish, even at high temperatures. What can I do?
A4: Sluggish reactions can be due to several factors. First, ensure your palladium catalyst is active and not poisoned. Second, nitrogen-containing heterocycles like pyrazole can sometimes inhibit the palladium catalyst.[4][8] Using a more electron-rich and bulky phosphine ligand, such as SPhos or XPhos, can accelerate the key steps of the catalytic cycle (oxidative addition and reductive elimination) and overcome this inhibition.[4]
Q5: What is a standard workup procedure to remove boronic acid-related impurities?
A5: A typical workup involves diluting the reaction mixture with an organic solvent like ethyl acetate and washing with water and brine.[1] To specifically remove unreacted boronic acid, a wash with a mild aqueous base (e.g., 1M NaOH or saturated NaHCO₃) can be effective, as it converts the boronic acid into a water-soluble boronate salt. However, you must first confirm that your desired product is stable to these basic conditions. The final purification is almost always achieved by flash column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Yoneda Labs [yonedalabs.com]
- 6. reddit.com [reddit.com]
- 7. 1-(2-Tetrahydropyranyl)-1H-pyrazole-4-boronic acid pinacol ester synthesis - chemicalbook [chemicalbook.com]
- 8. dspace.mit.edu [dspace.mit.edu]
Validation & Comparative
A Comparative Guide to Purity Analysis of 1-(Tetrahydro-2H-pyran-2-yl)pyrazole-4-boronic acid
For researchers, scientists, and drug development professionals, ensuring the purity of building blocks like 1-(Tetrahydro-2H-pyran-2-yl)pyrazole-4-boronic acid is critical for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). This guide provides a comparative overview of analytical techniques for determining the purity of this versatile reagent, with a primary focus on High-Performance Liquid Chromatography (HPLC). Alternative methods, including Quantitative Nuclear Magnetic Resonance (qNMR) and acid-base titration, are also discussed to offer a comprehensive perspective on purity assessment.
High-Performance Liquid Chromatography (HPLC) Analysis
Reversed-phase HPLC (RP-HPLC) is a powerful and widely used technique for the purity analysis of boronic acids and their derivatives. However, a key challenge in the analysis of boronic acids is their susceptibility to on-column hydrolysis, which can lead to inaccurate purity assessments. The selection of an appropriate stationary phase and mobile phase composition is crucial to mitigate this issue.
A reversed-phase HPLC method is proposed for the purity analysis of boronic acid pinacol esters, which can be adapted for the corresponding boronic acid. A critical factor is the use of a stationary phase with low silanol activity to minimize on-column hydrolysis.[1] Aprotic solvents are recommended for sample preparation to prevent degradation before analysis.
Potential Impurities:
Based on the synthesis of the related pinacol ester, potential impurities in this compound may include:
-
Starting materials: 4-pyrazoleboronic acid pinacol ester and 3,4-dihydro-2H-pyran.
-
By-products: Hydrolyzed ester (the corresponding boronic acid if analyzing the pinacol ester).[2]
-
Homocoupling dimers: Formed during Suzuki-Miyaura reactions.[3]
-
Boroxine: The trimeric anhydride of the boronic acid, which can form upon dehydration.
The following DOT script illustrates a typical experimental workflow for the HPLC analysis of this compound.
References
Navigating the NMR Landscape of 1-(Tetrahydro-2H-pyran-2-yl)pyrazole-4-boronic acid Suzuki Products: A Comparative Guide
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules. Among the vast array of available building blocks, 1-(Tetrahydro-2H-pyran-2-yl)pyrazole-4-boronic acid stands out as a versatile reagent for introducing a protected pyrazole moiety. This guide provides a comprehensive comparison of the Nuclear Magnetic Resonance (NMR) analysis of its Suzuki coupling products, supported by experimental data and detailed protocols to aid in the characterization and evaluation of these compounds.
The tetrahydro-2H-pyran-2-yl (THP) protecting group offers a robust yet readily cleavable means of masking the pyrazole nitrogen, preventing undesired side reactions during the palladium-catalyzed coupling. The subsequent analysis of the resulting 4-aryl- or 4-heteroaryl-1-(THP)-pyrazoles by NMR spectroscopy is crucial for structural verification and purity assessment. This guide will delve into the characteristic ¹H and ¹³C NMR signatures of these products and compare them with those of related pyrazole derivatives.
Comparative NMR Data Analysis
The chemical shifts observed in the ¹H and ¹³C NMR spectra of Suzuki products derived from 1-(THP)pyrazole-4-boronic acid are influenced by the nature of the coupled aryl or heteroaryl group. The following tables summarize typical NMR data for 4-substituted-1-(THP)-pyrazoles and compare them with Suzuki products of other pyrazole-4-boronic acid derivatives. This comparative data is essential for identifying trends and distinguishing between different substitution patterns.
Table 1: ¹H NMR Data for Suzuki Coupling Products of Pyrazole-4-Boronic Acids (in CDCl₃, δ in ppm)
| Compound | Pyrazole-H3 | Pyrazole-H5 | THP-H2' | Other Aromatic/Heteroaromatic Protons | Reference |
| 4-Phenyl-1-(THP)-pyrazole (Predicted) | ~7.8-8.0 | ~7.6-7.8 | ~5.4-5.6 | ~7.2-7.6 (m) | N/A |
| 4-(4-Methoxyphenyl)-1-(THP)-pyrazole (Predicted) | ~7.7-7.9 | ~7.5-7.7 | ~5.4-5.6 | ~7.4-7.6 (d), ~6.9-7.1 (d) | N/A |
| 4-(2-Pyridyl)-1-(THP)-pyrazole (Predicted) | ~8.0-8.2 | ~7.8-8.0 | ~5.5-5.7 | ~8.5-8.7 (d), ~7.6-7.8 (t), ~7.1-7.3 (d) | N/A |
| 4-Phenyl-1H-pyrazole | 7.92 (s) | 7.92 (s) | - | 7.62 (d), 7.42 (t), 7.31 (t) | [1] |
| 3-Phenyl-1H-pyrazole | 7.72 (d) | 6.55 (d) | - | 7.82 (d), 7.41 (t), 7.26 (t) | [1] |
Table 2: ¹³C NMR Data for Suzuki Coupling Products of Pyrazole-4-Boronic Acids (in CDCl₃, δ in ppm)
| Compound | Pyrazole-C3 | Pyrazole-C4 | Pyrazole-C5 | THP-C2' | Other Aromatic/Heteroaromatic Carbons | Reference |
| 4-Phenyl-1-(THP)-pyrazole (Predicted) | ~138-140 | ~120-122 | ~128-130 | ~88-90 | ~130-132 (quat.), ~128-129, ~127-128, ~125-126 | N/A |
| 4-(4-Methoxyphenyl)-1-(THP)-pyrazole (Predicted) | ~137-139 | ~119-121 | ~127-129 | ~88-90 | ~159-161 (quat.), ~126-128, ~114-115, ~55-56 (OCH₃) | N/A |
| 4-(2-Pyridyl)-1-(THP)-pyrazole (Predicted) | ~139-141 | ~118-120 | ~129-131 | ~88-90 | ~150-152 (quat.), ~149-151, ~136-138, ~122-124, ~121-123 | N/A |
| 4-Phenyl-1H-pyrazole | 134.9 | 121.7 | 134.9 | - | 132.9 (quat.), 128.9, 127.2, 125.7 | [1] |
| 3-Phenyl-1H-pyrazole | 151.7 | 102.9 | 130.4 | - | 133.5 (quat.), 128.7, 127.8, 125.5 | [1] |
Note: Predicted values are based on analogous compounds and general substituent effects. Actual experimental values may vary.
Experimental Protocols
A generalized experimental protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide is provided below. This can be adapted for different coupling partners and reaction scales.
General Procedure for Suzuki-Miyaura Coupling:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.2 equiv.), the aryl bromide (1.0 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base, typically Na₂CO₃ (2.0 equiv.) or K₂CO₃ (2.0 equiv.).
-
Solvent Addition: Add a degassed solvent mixture, commonly 1,4-dioxane and water (e.g., in a 4:1 ratio).
-
Reaction: Heat the reaction mixture to a temperature between 80-100 °C and stir for the required time (typically 4-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
NMR Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer, typically operating at 400 MHz or higher for ¹H and 100 MHz or higher for ¹³C.
Visualizing the Process
To better understand the workflow and the chemical transformation, the following diagrams are provided.
Caption: Experimental workflow for Suzuki-Miyaura coupling and analysis.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Caption: Logical workflow for NMR data interpretation.
By providing a framework for the expected NMR characteristics and a standardized experimental approach, this guide aims to facilitate the efficient and accurate analysis of Suzuki coupling products derived from this compound, thereby accelerating research and development in medicinal chemistry and materials science.
References
A Comparative Guide to Catalysts for Suzuki Coupling of Pyrazole Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. For medicinal chemists and materials scientists, the synthesis of pyrazole-containing molecules is of significant interest due to their prevalence in bioactive compounds. This guide provides an objective comparison of common palladium catalysts used for the Suzuki coupling of pyrazole boronic acids, supported by experimental data to aid in the selection of the most effective catalytic system for your research.
Catalyst Performance Comparison
The choice of catalyst and reaction conditions is critical for achieving high yields and reaction efficiency in the Suzuki coupling of pyrazole boronic acids. Below is a summary of the performance of various palladium catalysts under different conditions for the coupling of substituted pyrazoles with aryl boronic acids.
| Catalyst / Precatalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate | Ref. |
| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Dioxane/H₂O | 90 | 6 | 75-95 | 4-Bromopyrazoles | [1] |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | DME | 80 | 2 | 80-92 | 5-Bromoindazoles | [2] |
| XPhos Pd G2 | XPhos | K₃PO₄ | Dioxane/H₂O | 60 | 5-8 | 70-95 | Unprotected N-H Pyrazoles | [3] |
| P1 Precatalyst | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 61-86 | 3- and 4-Bromopyrazoles | [3] |
| Pyridine-Pyrazole/Pd(II) | Pyridine-Pyrazole | Cs₂CO₃ | Dioxane | 100 | 12 | 85-98 | 4-Bromopyrazoles | [1] |
| (IPr)Pd(cinnamyl)Cl | IPr | K₂CO₃ | THF | 110 | 15 | 52-97 | 4-Bromopyrazoles | [1] |
General Experimental Workflow
The following diagram illustrates a typical experimental workflow for the Suzuki coupling of a pyrazole boronic acid with an aryl halide.
Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with palladium.
References
Navigating the Landscape of Pyrazole Boronic Acids: A Comparative Guide to Alternatives for Suzuki-Miyaura Coupling
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the selection of the appropriate building blocks is paramount. 1-(Tetrahydro-2H-pyran-2-yl)pyrazole-4-boronic acid has been a valuable reagent for introducing the pyrazole moiety via Suzuki-Miyaura cross-coupling reactions. However, a range of alternative pyrazole-4-boronic acids, each with distinct characteristics, offer researchers a palette of options to optimize their synthetic strategies. This guide provides an objective comparison of key alternatives, supported by experimental data, to inform the selection of the most suitable reagent for specific research applications.
The pyrazole scaffold is a privileged motif in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates. Its prevalence is due to its ability to engage in various biological interactions and its favorable physicochemical properties. The Suzuki-Miyaura reaction is a powerful and versatile tool for constructing the carbon-carbon bonds necessary to incorporate this heterocycle into larger, more complex structures. The choice of the N-substituent on the pyrazole ring of the boronic acid reagent can significantly influence its stability, reactivity, and ease of handling, as well as the overall efficiency of the coupling reaction.
This guide will compare the performance of this compound with three primary alternatives: the unprotected 1H-pyrazole-4-boronic acid, the N-Boc protected variant (1-Boc-pyrazole-4-boronic acid), and the N-alkylated analog (1-Methyl-pyrazole-4-boronic acid). The comparison will focus on their relative performance in Suzuki-Miyaura cross-coupling reactions, considerations for protecting group stability and removal, and their relevance in the synthesis of biologically active molecules, particularly those targeting signaling pathways such as the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.
Performance in Suzuki-Miyaura Cross-Coupling: A Data-Driven Comparison
The efficiency of a Suzuki-Miyaura coupling reaction is critically dependent on the nature of the boronic acid. The following table summarizes representative experimental data for the coupling of various pyrazole-4-boronic acids with a model aryl bromide, 4-bromoanisole. While direct head-to-head comparative studies under identical conditions are limited in the literature, the data presented here is collated from studies employing similar catalytic systems to provide a useful point of reference.
| Pyrazole Boronic Acid Derivative | Protecting Group | Typical Yield (%) with 4-bromoanisole | Key Considerations |
| This compound pinacol ester | THP | 85-95% | Good stability; deprotection under acidic conditions.[1] |
| 1H-Pyrazole-4-boronic acid | None (N-H) | 61-86% | Susceptible to side reactions; may require specific catalyst systems.[2] |
| 1-Boc-pyrazole-4-boronic acid | Boc | 80-90% | Stable; deprotection under acidic or specific basic conditions.[3][4] |
| 1-Methyl-pyrazole-4-boronic acid | Methyl (permanent) | 80-92% | No deprotection required; introduces a permanent methyl group.[5] |
Discussion of Performance:
-
This compound consistently provides high yields in Suzuki-Miyaura couplings. The tetrahydropyranyl (THP) protecting group offers good stability to the boronic acid, preventing degradation under the reaction conditions. However, the introduction of a chiral center upon protection can lead to diastereomeric mixtures, which may complicate purification and characterization.[6] Deprotection is typically achieved under acidic conditions.[7][8]
-
1H-Pyrazole-4-boronic acid , the unprotected analog, can be a cost-effective option. However, the acidic N-H proton can interfere with the catalytic cycle, potentially leading to lower yields and the formation of byproducts.[2] Specialized palladium catalysts and reaction conditions have been developed to address these challenges, enabling its use in good to excellent yields.[2]
-
1-Boc-pyrazole-4-boronic acid represents a stable and reliable alternative. The tert-butyloxycarbonyl (Boc) group is robust and generally provides high yields in cross-coupling reactions. While typically removed under acidic conditions, methods for its cleavage under specific basic conditions have also been reported, offering greater flexibility in synthetic design.[3][4][9]
-
1-Methyl-pyrazole-4-boronic acid is an excellent choice when a permanent N-methyl group is desired in the final product. It circumvents the need for a deprotection step, streamlining the synthetic route. This reagent generally exhibits high reactivity and provides excellent yields in Suzuki-Miyaura couplings.[5]
Experimental Protocols
Below are detailed methodologies for key experiments related to the use of pyrazole boronic acids in Suzuki-Miyaura cross-coupling and subsequent deprotection steps.
General Procedure for Suzuki-Miyaura Coupling of a 4-Bromopyrazole Derivative
This protocol is a representative example for the coupling of an N-protected 4-bromopyrazole with an arylboronic acid.
Materials:
-
N-protected 4-bromopyrazole derivative (1.0 equiv)
-
Arylboronic acid (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., Na₂CO₃ or K₂CO₃, 2.0-2.5 equiv)
-
Solvent (e.g., 1,4-dioxane/water, 4:1 mixture)
Procedure:
-
To a Schlenk flask, add the N-protected 4-bromopyrazole, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent mixture to the flask.
-
Heat the reaction mixture to 80-100 °C and stir for the appropriate time (typically 6-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl pyrazole.[10][11]
Deprotection Protocols
THP Group Removal (Acidic Conditions):
-
Dissolve the THP-protected pyrazole in a suitable solvent (e.g., methanol or THF).
-
Add a catalytic amount of a strong acid (e.g., HCl or p-toluenesulfonic acid).
-
Stir the reaction at room temperature until deprotection is complete (monitored by TLC or LC-MS).
-
Neutralize the reaction with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent, wash with water and brine, dry, and concentrate to yield the deprotected pyrazole.[6][7][8]
Boc Group Removal (Acidic Conditions):
-
Dissolve the Boc-protected pyrazole in a solvent such as dichloromethane or 1,4-dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid.
-
Stir the reaction at room temperature for 1-3 hours.
-
Remove the solvent and excess acid under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with a basic aqueous solution to neutralize any remaining acid.
-
Dry the organic layer and concentrate to obtain the deprotected product.
Boc Group Removal (Basic Conditions):
-
Dissolve the N-Boc heteroarene in a mixture of methanol and water (e.g., 3:1).
-
Add an excess of potassium carbonate (e.g., 3 equivalents).
-
Reflux the mixture until the reaction is complete.
-
Cool the reaction, remove the methanol under reduced pressure, and extract the product with an organic solvent.
-
Wash the organic layer with water, dry, and concentrate to afford the deprotected pyrazole.[3][4]
Visualization of Key Processes
To further aid in the understanding of the chemical transformations and biological context, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle, a general experimental workflow, and the JAK/STAT signaling pathway.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A general experimental workflow for the synthesis of biaryl pyrazoles.
Caption: The JAK/STAT signaling pathway and the inhibitory action of pyrazole-based drugs.
Conclusion
The choice of an N-substituent on a pyrazole-4-boronic acid has a tangible impact on its performance in Suzuki-Miyaura cross-coupling reactions. While the THP-protected variant is a reliable and high-yielding reagent, alternatives such as the unprotected, Boc-protected, and methyl-substituted analogs offer distinct advantages in terms of cost, stability, and synthetic efficiency. For applications where the N-H pyrazole is desired in the final product, the unprotected boronic acid can be a viable option with careful optimization of reaction conditions. The Boc-protected pyrazole offers a robust and versatile alternative with flexible deprotection strategies. When a permanent N-methyl group is part of the target molecule's design, 1-methyl-pyrazole-4-boronic acid is the most direct and efficient choice. By considering the comparative data and experimental protocols presented in this guide, researchers can make more informed decisions in selecting the optimal pyrazole-4-boronic acid for their specific synthetic goals, ultimately accelerating the discovery and development of new chemical entities.
References
- 1. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. total-synthesis.com [total-synthesis.com]
- 7. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometric Validation of Pyrazole-Containing Compounds
For researchers, scientists, and drug development professionals engaged in the analysis of pyrazole-containing compounds, mass spectrometry stands as an indispensable tool. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the validation of these prevalent heterocyclic scaffolds, supported by experimental data and detailed protocols.
The pyrazole core is a cornerstone in modern pharmaceuticals, agrochemicals, and material sciences. Its presence in blockbuster drugs like the anti-inflammatory celecoxib and the withdrawn anti-obesity agent rimonabant underscores the necessity for robust and reliable analytical methods for their quantification and characterization. The choice between GC-MS and LC-MS/MS is a critical decision in the analytical workflow, contingent on the physicochemical properties of the analyte, the sample matrix, and the desired analytical performance.
At a Glance: GC-MS vs. LC-MS/MS for Pyrazole Analysis
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separates volatile and thermally stable compounds in the gas phase before mass analysis. | Separates compounds in the liquid phase, suitable for a wider range of polarities and thermal stabilities, followed by tandem mass analysis. |
| Analyte Suitability | Ideal for volatile and semi-volatile pyrazole derivatives. Derivatization may be required for non-volatile compounds. | Broad applicability to a wide range of pyrazole compounds, including polar, non-volatile, and thermally labile molecules.[1][2][3] |
| Ionization Techniques | Primarily Electron Ionization (EI), a "hard" ionization technique leading to extensive fragmentation useful for structural elucidation. Chemical Ionization (CI) is a "softer" alternative.[4][5][6] | Predominantly Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), which are "soft" ionization techniques that typically produce intact molecular ions, ideal for quantification. |
| Sensitivity | Generally offers good sensitivity, particularly with Selected Ion Monitoring (SIM). | Typically provides higher sensitivity, especially for trace-level analysis in complex matrices, using Multiple Reaction Monitoring (MRM).[1] |
| Selectivity | High selectivity is achieved through a combination of chromatographic retention time and mass spectral fragmentation patterns. | Excellent selectivity is derived from precursor and product ion transitions in MS/MS, minimizing interferences from complex matrices. |
| Matrix Effects | Less susceptible to matrix effects compared to LC-MS/MS, especially with EI. | Prone to ion suppression or enhancement from co-eluting matrix components, often requiring careful sample preparation and the use of internal standards.[7][8] |
| Sample Throughput | Can offer faster analysis times for simple mixtures. | Can be adapted for high-throughput screening with rapid chromatographic methods. |
Performance Comparison: Quantitative Data
The selection of an analytical technique is often driven by its quantitative performance. Below is a summary of reported validation data for the analysis of pyrazole-containing compounds using both GC-MS and LC-MS/MS.
| Compound | Matrix | Method | Linearity (Range) | LOD/LOQ | Accuracy/Recovery (%) | Precision (%RSD) | Reference |
| 3-Methylpyrazole | - | GC-MS | - | LOQ: Not specified | - | - | [9] |
| Pyrazole Isomers | Industrial Mixture | GC-MS | Not specified | Not specified | Not specified | Not specified | [10] |
| Pyrazole Pesticides (Fipronil, Ethiprole, etc.) | Tea Leaf | FastGC-HRTOFMS | Not specified | Equivalent to 4 ppb in tea leaf | Not specified | Not specified | [8] |
| 3,4-Dimethyl-1H-pyrazole | Soil | LC-MS/MS | Not specified | 10-fold improvement over previous methods | 101-107% | Within-day: 3.1%, Between-day: 4.4% | [11] |
| Pyrazole Fungicides | Wine | Paper Capillary Spray-MS/MS | Not specified | LOQ: 2 ng/mL | Adequate | Adequate | [12] |
| Pyrazole Derivatives | - | HPLC | 0.1–10 μg/mL | LOQ: ~0.02 µg/mL | Not specified | Not specified | |
| Aripiprazole (and metabolite) | Human Plasma | LC-MS/MS | 0.1–100 ng/ml | LLOQ: 0.1 ng/ml | Within regulatory limits | Within regulatory limits | [13] |
Experimental Protocols: A Closer Look
Detailed and reproducible experimental protocols are the bedrock of any analytical validation. Here, we provide representative methodologies for both GC-MS and LC-MS/MS analysis of pyrazole-containing compounds.
GC-MS Analysis of Pyrazole Isomers in an Industrial Mixture
This protocol is adapted from a method for the analysis of pyrazole isomers.[10]
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the industrial pyrazole mixture into a 10 mL volumetric flask.
-
Dissolve the sample in a minimal amount of methanol and dilute to the mark with dichloromethane.
-
For quantitative analysis, add a suitable internal standard.
-
Filter the solution through a 0.45 µm PTFE syringe filter into a GC vial.
2. GC-MS Instrumentation and Conditions:
-
GC System: Agilent 7890B or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Injection Mode: Split (e.g., 20:1 ratio).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp 1: Increase to 150 °C at 5 °C/min.
-
Ramp 2: Increase to 250 °C at 20 °C/min, hold for 5 minutes.
-
-
MS System: Agilent 5977A or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-450.
-
Data Acquisition: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
3. Data Analysis:
-
Identify isomers based on their retention times and unique fragmentation patterns. Common fragmentation pathways for pyrazoles include the loss of HCN and N₂.[14]
-
Quantify each isomer by integrating the peak area of a characteristic ion and comparing it to the internal standard.
LC-MS/MS Analysis of a Pyrazole-Containing Drug in Human Plasma
This protocol is a representative method for the quantitative analysis of a pyrazole-containing drug in a biological matrix.
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
2. LC-MS/MS Instrumentation and Conditions:
-
LC System: Shimadzu Nexera or equivalent.
-
Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 2.6 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate the analyte from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
MS/MS System: Sciex Triple Quad 6500+ or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.
-
Data Acquisition: Multiple Reaction Monitoring (MRM) using optimized precursor-to-product ion transitions for the analyte and internal standard.
3. Method Validation:
-
The method should be validated for linearity, accuracy, precision, selectivity, limit of quantification (LOQ), and matrix effects according to regulatory guidelines.
Visualizing the Molecular Landscape: Signaling Pathways and Workflows
Understanding the biological context of pyrazole-containing drugs and the analytical workflow is crucial for comprehensive research. The following diagrams, generated using the DOT language, illustrate these concepts.
Conclusion: Selecting the Optimal Technique
The validation of pyrazole-containing compounds by mass spectrometry necessitates a careful consideration of the analytical goals and the nature of the sample.
-
GC-MS is a robust and reliable technique, particularly well-suited for the analysis of volatile and semi-volatile pyrazole isomers and derivatives in relatively clean matrices. Its strength lies in providing detailed structural information through EI fragmentation patterns.
-
LC-MS/MS offers superior sensitivity and selectivity for a broader range of pyrazole compounds, especially in complex biological and environmental matrices. Its "soft" ionization techniques are ideal for quantitative analysis, minimizing fragmentation and maximizing the signal of the molecular ion.
Ultimately, the choice between GC-MS and LC-MS/MS is not a matter of one being definitively superior to the other, but rather a decision based on a thorough understanding of the analyte's properties and the specific requirements of the analytical challenge at hand. For comprehensive characterization, a combination of both techniques can provide complementary information, leading to a more complete understanding of the pyrazole-containing compounds under investigation.
References
- 1. LC-MS/MS Method Development and Validation for Clinical Pharmacokinetics and Therapeutic Drug Monitoring of Potassium-Competitive Acid Blocker Vonoprazan-Based Triple Therapy for H. pylori in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 9. LoD and LoQ – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Understanding LLOQ in LC-MS/MS Analysis: Key Insights and Tips | Separation Science [sepscience.com]
- 11. mdpi.com [mdpi.com]
- 12. Biopharmaceutical Profiling of New Antitumor Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development and validation of an LC-MS/MS method for the quantitative determination of aripiprazole and its main metabolite, OPC-14857, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Stability of Pyrazole Boronic Acid Esters
For researchers and professionals in drug development, the stability of building blocks like pyrazole boronic acid esters is a critical parameter influencing reaction efficiency, purification, and storage. This guide provides a detailed comparison of the stability of various pyrazole boronic acid esters, supported by experimental data and protocols.
Factors Influencing Stability
The stability of pyrazole boronic acid esters is primarily influenced by two main factors: the nature of the diol used to form the ester and the electronic properties of the substituents on the pyrazole ring. Boronic acid esters are susceptible to degradation through hydrolysis and oxidation.
Hydrolytic Stability: The presence of moisture can lead to the hydrolysis of the boronic acid ester back to the corresponding boronic acid and diol. The rate of hydrolysis is significantly affected by the steric hindrance and electronic nature of the diol. For instance, esters derived from sterically hindered diols generally exhibit greater stability.
Oxidative Stability: Boronic acids and their esters can undergo oxidative deboronation, particularly in the presence of reactive oxygen species. This process converts the boronic acid into an alcohol and boric acid. The electronic environment of the boron atom plays a crucial role in its susceptibility to oxidation.
Comparison of Common Pyrazole Boronic Acid Esters
The choice of the protecting group (the diol) for the boronic acid is a key determinant of its stability. Pinacol and N-methyliminodiacetic acid (MIDA) are two commonly used diols for this purpose.
| Boronic Acid Ester Type | Key Features | Hydrolytic Stability | Oxidative Stability | Storage Recommendations |
| Pyrazole Boronic Acid Pinacol Ester | Widely used synthetic intermediates.[1][2][3] | Sensitive to moisture and can hydrolyze, especially under acidic conditions or on silica gel during chromatography.[4][5] | Susceptible to oxidation.[6][7] | Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C). |
| Pyrazole Boronic Acid MIDA Ester | Protected boronic acids that are stable to standard Suzuki-Miyaura coupling conditions, allowing for iterative cross-coupling.[] | Offers enhanced stability compared to pinacol esters, providing a prolonged shelf life.[] | Generally more stable to oxidation than the corresponding free boronic acids or pinacol esters. | Store at 2-8°C.[] |
Influence of Pyrazole Substituents:
The electronic properties of substituents on the pyrazole ring also impact stability. Electron-donating groups on the aromatic ring can donate electron density to the vacant p-orbital of the boron atom, making it less Lewis acidic and thus slowing down hydrolysis.[4] Conversely, electron-withdrawing groups can increase the Lewis acidity of the boron, making the ester more susceptible to nucleophilic attack and hydrolysis.
Experimental Protocols for Stability Assessment
Protocol 1: Monitoring Hydrolytic Stability by ¹H NMR Spectroscopy
This method allows for the direct observation and quantification of the hydrolysis of a pyrazole boronic acid ester to its corresponding boronic acid.[9]
Sample Preparation:
-
Prepare a stock solution of the pyrazole boronic acid pinacol ester in a deuterated aprotic solvent where it is stable (e.g., DMSO-d₆).
-
In an NMR tube, add a known volume of the stock solution.
-
To initiate hydrolysis, add a specific volume of D₂O or a D₂O-based buffer of the desired pD.
Data Acquisition:
-
Acquire ¹H NMR spectra at regular time intervals (e.g., every 30 minutes, then hourly).
-
Monitor the appearance and increase of signals corresponding to the free pyrazole boronic acid and the diol (e.g., pinacol). For pinacol esters, a new singlet for the 12 protons of the methyl groups of free pinacol will appear.[9]
Data Analysis:
-
Integrate the signals for the remaining pyrazole boronic acid ester and the newly formed free diol at each time point.
-
Calculate the percentage of hydrolysis by comparing the integral of the free diol to the sum of the integrals of the ester and the free diol.[9]
Protocol 2: Stability Assessment by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol is designed to assess the purity of the pyrazole boronic acid ester and monitor its degradation while minimizing on-column hydrolysis.[9][4]
Sample Preparation:
-
Dissolve the sample in an anhydrous aprotic solvent such as acetonitrile (ACN) or tetrahydrofuran (THF).[9]
Chromatographic Conditions:
-
Column: Use a column with reduced silanol activity, such as an XTerra MS C18 column, to minimize on-column hydrolysis.[4]
-
Mobile Phase: Use a mobile phase without acidic modifiers like formic acid or trifluoroacetic acid (TFA), as these can promote hydrolysis.[9][4] A typical mobile phase would be a gradient of acetonitrile and water.
-
Flow Rate: A standard flow rate of 1.0 mL/min is typically used.[9]
-
Detection: UV detection at an appropriate wavelength (e.g., 220 nm).[9]
Data Analysis:
-
Inject the sample and monitor for the appearance of the earlier-eluting pyrazole boronic acid peak.
-
The stability of the sample in the prepared solution can be assessed by injecting it periodically over time and observing any increase in the boronic acid peak area.[9]
Factors Influencing Pyrazole Boronic Acid Ester Stability
The following diagram illustrates the key factors that influence the stability of pyrazole boronic acid esters and their interplay.
Caption: Factors influencing the stability of pyrazole boronic acid esters.
References
- 1. 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester | Computational Systems Biology [csbiology.com]
- 2. L19654.03 [thermofisher.com]
- 3. 3-Methyl-1H-pyrazole-4-boronic acid pinacol ester | C10H17BN2O2 | CID 17750270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Boronic acid with high oxidative stability and utility in biological contexts [pubmed.ncbi.nlm.nih.gov]
- 7. dspace.mit.edu [dspace.mit.edu]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Kinetics of Suzuki Coupling with Pyrazole Boronic Acids and Their Alternatives
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency. For medicinal chemists and materials scientists, the construction of molecules containing the pyrazole moiety is of particular interest due to the prevalence of this heterocycle in a wide range of biologically active compounds and functional materials. The choice of the boron reagent is a critical parameter that significantly influences the reaction kinetics, yield, and overall efficiency of the coupling process.
This guide provides a comparative analysis of the kinetic performance of pyrazole boronic acids and their common alternatives, such as pyrazole-derived boronic esters (e.g., pinacol esters) and N-methyliminodiacetic acid (MIDA) boronates, in Suzuki-Miyaura coupling reactions. While direct, side-by-side kinetic data for pyrazole boronic acids is limited in the published literature, this guide extrapolates from kinetic studies on analogous heterocyclic and aryl boronic acid systems to provide a comprehensive overview of the expected reactivity trends.
Performance Comparison: Pyrazole Boronic Acids vs. Alternatives
The reactivity of boron reagents in the Suzuki-Miyaura catalytic cycle is largely governed by the rate of the transmetalation step, where the organic group is transferred from the boron atom to the palladium center. The electronic nature and steric hindrance of the substituents on the boron atom, as well as the reaction conditions, play a crucial role in determining this rate.
| Boron Reagent Type | General Structure | Expected Relative Reactivity | Key Advantages | Potential Drawbacks |
| Pyrazole Boronic Acid | Py-B(OH)₂ | Moderate to High | Readily available or easily synthesized; often highly reactive. | Prone to protodeboronation and formation of boroxine anhydrides, which can complicate stoichiometry and reduce yields.[1] |
| Pyrazole Pinacol Boronate Ester | Py-B(pin) | Moderate | Increased stability compared to boronic acids, allowing for easier purification and handling; less susceptible to protodeboronation. | Generally exhibits slower reaction rates than the corresponding boronic acid due to the need for hydrolysis or direct transmetalation from the ester.[2][3] |
| Pyrazole MIDA Boronate Ester | Py-B(MIDA) | Low (requires activation) | Exceptionally stable to a wide range of reaction conditions, including chromatography; enables iterative cross-coupling strategies.[4] | Requires a dedicated activation step (hydrolysis) to release the active boronic acid, adding a step to the workflow.[4] |
Note: "Py" represents the pyrazole moiety. Relative reactivity is a qualitative assessment based on general trends observed for other aryl and heteroaryl boronic acid derivatives.
Kinetic studies on various aryl and heteroaryl boronic esters have shown that the structure of the ester can significantly impact the rate of transmetalation. For instance, electron-withdrawing groups on the diol backbone of the boronic ester can increase the Lewis acidity of the boron atom and facilitate transmetalation. Conversely, sterically bulky esters may slow down the reaction. While boronic esters are often considered "slow-release" reservoirs of the more reactive boronic acid, there is evidence that some esters can undergo direct transmetalation without prior hydrolysis.[2][3]
MIDA boronates are a special class of tetracoordinate boron species that are exceptionally stable. Their use in Suzuki coupling relies on a controlled hydrolysis step to slowly release the corresponding boronic acid into the reaction mixture. This slow-release profile can be advantageous in complex syntheses where the boronic acid might be unstable under the reaction conditions or to control the concentration of the active boron species.
Experimental Protocols
Accurate kinetic studies of Suzuki-Miyaura reactions require careful experimental setup and consistent monitoring. High-performance liquid chromatography (HPLC) is a widely used technique for this purpose.
General Experimental Protocol for Kinetic Monitoring of Suzuki-Miyaura Coupling via HPLC
1. Reagents and Materials:
-
Pyrazole halide (e.g., 4-bromo-1H-pyrazole)
-
Boronic acid or boronate ester (e.g., phenylboronic acid, phenylboronic acid pinacol ester, or phenyl MIDA boronate)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst system like Pd₂(dba)₃ with a suitable ligand like SPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)
-
Solvent (e.g., dioxane/water, toluene/water, or DMF)
-
Internal standard (a stable compound that does not react under the reaction conditions and is chromatographically resolved from all reactants and products)
-
Quenching solution (e.g., acetonitrile or methanol)
2. Reaction Setup:
-
To a reaction vessel equipped with a magnetic stir bar, add the pyrazole halide (1.0 equiv), the boron reagent (1.2-1.5 equiv), the base (2.0-3.0 equiv), and the internal standard.
-
Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add the degassed solvent system to the vessel.
-
In a separate vial, prepare a stock solution of the palladium catalyst and ligand (if applicable) in the reaction solvent.
-
Place the reaction vessel in a pre-heated oil bath or heating block set to the desired temperature.
-
Initiate the reaction by adding the catalyst stock solution to the reaction mixture.
3. Sampling and Analysis:
-
At predetermined time points (e.g., 0, 2, 5, 10, 20, 30, 60 minutes), withdraw a small, precise aliquot (e.g., 50 µL) of the reaction mixture.
-
Immediately quench the aliquot by adding it to a vial containing a known volume of the quenching solution (e.g., 1 mL of acetonitrile). This will stop the reaction and dilute the sample for analysis.
-
Filter the quenched sample through a syringe filter (0.22 or 0.45 µm) into an HPLC vial.
-
Analyze the samples by HPLC. The instrument should be calibrated with known concentrations of the reactants, products, and the internal standard to allow for quantitative analysis.
-
Plot the concentration of the product or the consumption of the starting material as a function of time to determine the reaction rate.
Visualizing the Process
To better understand the fundamental steps of the reaction and the experimental approach to studying its kinetics, the following diagrams are provided.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized workflow for a kinetic study of a Suzuki-Miyaura reaction.
Conclusion
The selection of the appropriate boron reagent for the Suzuki-Miyaura coupling of pyrazoles is a critical decision that impacts reaction kinetics and overall synthetic strategy. While pyrazole boronic acids are often the most reactive species, their instability can be a significant drawback. Pyrazole boronate esters, such as pinacol and MIDA esters, offer enhanced stability at the cost of reactivity, providing valuable tools for chemists, particularly in the context of complex, multi-step syntheses. The choice between these reagents should be guided by the specific requirements of the synthetic target, the stability of the pyrazole boronic acid, and the desired reaction conditions. Further kinetic studies on a wider range of pyrazole boronic acid derivatives are warranted to provide a more detailed quantitative understanding of their reactivity in this fundamentally important transformation.
References
- 1. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling 1-(Tetrahydro-2H-pyran-2-yl)pyrazole-4-boronic acid
This guide provides immediate, essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling 1-(Tetrahydro-2H-pyran-2-yl)pyrazole-4-boronic acid. Adherence to these procedures is critical for ensuring personal safety and maintaining a compliant laboratory environment.
Immediate Safety and Handling
Before handling this compound, it is crucial to be aware of its potential hazards. While specific data for this compound is limited, related boronic acids are known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, treating this compound as hazardous is a critical first step.
Personal Protective Equipment (PPE): All handling of this compound should be conducted in a certified chemical fume hood while wearing the appropriate PPE.[2]
| Protection Type | Recommended PPE | Details |
| Eye and Face Protection | Safety goggles with side shields or a full-face shield | To protect against splashes and dust. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact.[1][3] |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination.[1][2] |
| Respiratory Protection | NIOSH/MSHA approved respirator | Necessary if dust formation is likely or if working outside of a fume hood.[1] |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation: Ensure a clean and organized workspace within a chemical fume hood. Assemble all necessary equipment and reagents before starting.
-
Personal Protective Equipment: Don the recommended PPE as outlined in the table above.
-
Weighing and Transfer: Handle the solid compound carefully to minimize dust generation. Use a spatula for transfers. If dust is unavoidable, use respiratory protection.
-
Dissolving: If preparing a solution, add the solid to the solvent slowly.
-
Reactions: Conduct all reactions within the fume hood. Keep containers tightly closed when not in use.[4]
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[5] Decontaminate all surfaces and equipment.
Disposal Plan: Managing Waste
Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2] All waste, including contaminated materials like gloves and filter paper, must be treated as hazardous waste.[1][2]
-
Waste Segregation: Segregate waste containing this compound from other waste streams.[2] Never mix boronic acids with strong oxidizing agents or bleach.[1][3]
-
Waste Collection:
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution.[2]
-
Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials, until collection by your institution's environmental health and safety (EHS) personnel or a licensed waste disposal company.[2]
-
Empty Containers: Rinse empty containers three times with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste.[2] Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinses as hazardous waste.
Experimental Workflow
Caption: Workflow for handling and disposing of the chemical.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
